2-Methylthiophene-3-carbonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5NS |
|---|---|
Molecular Weight |
123.18 g/mol |
IUPAC Name |
2-methylthiophene-3-carbonitrile |
InChI |
InChI=1S/C6H5NS/c1-5-6(4-7)2-3-8-5/h2-3H,1H3 |
InChI Key |
QIHQWIAXCSASJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-methylthiophene-3-carbonitrile: Properties, Synthesis, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the pivotal intermediate in modern pharmaceutical synthesis.
This technical guide provides a comprehensive analysis of 2-Amino-5-methylthiophene-3-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry. While the initial query specified "2-Methylthiophene-3-carbonitrile," the vast body of scientific literature and commercial availability overwhelmingly points towards the critical importance and widespread use of its amino-substituted counterpart. This document will proceed under the well-supported assumption that 2-Amino-5-methylthiophene-3-carbonitrile is the compound of interest, serving as a crucial building block in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug, Olanzapine.[1][2]
Molecular Structure and Physicochemical Properties
2-Amino-5-methylthiophene-3-carbonitrile possesses a unique molecular architecture, featuring a thiophene ring substituted with amino, methyl, and cyano groups.[1][3] This arrangement of functional groups imparts versatile reactivity, making it a valuable precursor in organic synthesis.[1]
Caption: Chemical structure of 2-Amino-5-methylthiophene-3-carbonitrile.
This compound typically appears as a light yellow to brown crystalline powder.[1][2] Below is a summary of its key physical properties. It is important to note that some of these values are predicted based on computational models and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂S | [1][4] |
| Molecular Weight | 138.19 g/mol | [1][4] |
| CAS Number | 138564-58-6 | [5] |
| Melting Point | 101-103 °C | [1] |
| Boiling Point (Predicted) | 318.5 ± 42.0 °C | [6] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [6] |
| Flash Point (Predicted) | 146.4 ± 27.9 °C | [1] |
| pKa (Predicted) | 0.16 ± 0.10 | [3] |
| XLogP3 | 1.9 | [1][4] |
2-Amino-5-methylthiophene-3-carbonitrile exhibits low solubility in water but is soluble in various organic solvents. This characteristic is crucial for its use in organic synthesis, allowing for reactions in non-aqueous media.
| Solvent | Solubility | Source |
| Water | Low solubility | [3] |
| Methanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 2-Amino-5-methylthiophene-3-carbonitrile is the Gewald reaction . This multicomponent reaction is a cornerstone of thiophene chemistry, allowing for the efficient construction of the thiophene ring from readily available starting materials.
The Gewald reaction for synthesizing 2-Amino-5-methylthiophene-3-carbonitrile involves the condensation of propionaldehyde, malononitrile, and elemental sulfur in the presence of a base, typically a tertiary amine like triethylamine, and a polar aprotic solvent such as dimethylformamide (DMF).
Caption: Workflow for the synthesis of 2-Amino-5-methylthiophene-3-carbonitrile via the Gewald reaction.
Experimental Protocol:
-
In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), combine elemental sulfur and propionaldehyde in dimethylformamide.[1]
-
Cool the mixture to approximately 5°C using an ice bath.[1]
-
Slowly add triethylamine to the cooled mixture while maintaining the temperature.[1]
-
In a separate vessel, dissolve malononitrile in dimethylformamide.[1]
-
Add the malononitrile solution to the reaction mixture.
-
Stir the reaction mixture for a specified period (e.g., 45 minutes) after the addition is complete.[1]
-
Pour the reaction mixture into ice water to precipitate the crude product.[1]
-
Isolate the solid product by filtration and wash with chilled water.[1]
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
The primary utility of 2-Amino-5-methylthiophene-3-carbonitrile lies in its role as a key intermediate in the synthesis of Olanzapine.[1] The synthesis involves a nucleophilic aromatic substitution reaction between 2-Amino-5-methylthiophene-3-carbonitrile and 2-fluoronitrobenzene. This reaction forms the intermediate, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which then undergoes further cyclization and reduction steps to yield Olanzapine.[7]
Caption: Simplified reaction pathway for the synthesis of Olanzapine from 2-Amino-5-methylthiophene-3-carbonitrile.
Spectral Data and Analytical Characterization
While extensive, publicly available experimental spectral data for 2-Amino-5-methylthiophene-3-carbonitrile is limited, some suppliers confirm the structure by NMR. For the closely related intermediate in Olanzapine synthesis, 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, ¹H NMR and mass spectrometry data have been published, which can provide some structural confirmation insights.
Published ¹H NMR data for 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile in CDCl₃ shows characteristic peaks for the methyl group protons, the thiophene ring proton, and the protons of the phenyl ring. Mass spectrometry data for this derivative also confirms its molecular weight.
Safety, Handling, and Storage
As a chemical intermediate, 2-Amino-5-methylthiophene-3-carbonitrile should be handled with appropriate safety precautions.
The compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H332: Harmful if inhaled.[4]
The GHS signal word is Danger , and it is associated with pictograms for Corrosive, Acute Toxic, Irritant, and Health Hazard.[1]
It is recommended to store 2-Amino-5-methylthiophene-3-carbonitrile in a cool, dry, and well-ventilated area, away from heat and direct sunlight. The container should be tightly sealed to prevent moisture absorption.[1] Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2–8 °C.[6]
Conclusion
2-Amino-5-methylthiophene-3-carbonitrile is a fundamentally important heterocyclic building block in the pharmaceutical industry. Its efficient synthesis via the Gewald reaction and its specific reactivity make it an indispensable precursor for the manufacture of complex therapeutic agents like Olanzapine. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for researchers and professionals working in drug discovery and organic synthesis.
References
-
2-Amino-5-Methylthiophene-3-Carbonitrile manufacturers | Corey Organics. [Link]
-
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia. [Link]
-
2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem. [Link]
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Technical Deep Dive: Spectroscopic Characterization of 2-Methylthiophene-3-carbonitrile
The following technical guide details the spectroscopic characterization of 2-Methylthiophene-3-carbonitrile , a critical intermediate in the synthesis of thiophene-based pharmaceuticals (e.g., bioisosteres of olanzapine).
This guide is structured to provide not just data, but the logic required for structural validation, distinguishing this specific regioisomer from its common analog, 3-methylthiophene-2-carbonitrile.
Executive Summary & Compound Identity
In medicinal chemistry, the precise position of substituents on the thiophene ring dictates biological activity. 2-Methylthiophene-3-carbonitrile (also known as 3-cyano-2-methylthiophene) is frequently confused with its isomer, 3-methylthiophene-2-carbonitrile (CAS 55406-13-8).
This guide establishes the definitive spectroscopic fingerprint required to certify the identity of the 2-methyl-3-cyano isomer.
| Property | Specification |
| Systematic Name | 2-Methylthiophene-3-carbonitrile |
| Formula | C₆H₅NS |
| Molecular Weight | 123.18 g/mol |
| Structure | Thiophene ring substituted at C2 (Methyl) and C3 (Cyano) |
| Key Challenge | Distinguishing from 3-methyl-2-cyano isomer via NOE and coupling constants. |
Integrated Structural Elucidation Workflow
The following workflow illustrates the logic path for confirming the structure, moving from mass confirmation to regio-specific assignment.
Figure 1: Step-wise logic flow for validating 2-Methylthiophene-3-carbonitrile, emphasizing the critical NOE step for isomer differentiation.
Mass Spectrometry (MS) Data
Objective: Confirm molecular formula and analyze fragmentation to rule out impurities.
Experimental Parameters
-
Ionization: Electron Impact (EI, 70 eV) or ESI+ (if protonated).
-
Inlet: GC-MS or Direct Infusion.
Spectral Interpretation
The molecular ion (
| m/z (Ion) | Abundance | Assignment & Mechanism |
| 123 | 100% (Base) | Molecular Ion ( |
| 124 | ~6.6% | |
| 125 | ~4.5% | |
| 108 | High | |
| 96 | Medium | |
| 45 | Variable |
Expert Insight: The presence of the M+2 peak at ~4.5% abundance is the first "checkpoint" to confirm the presence of Sulfur. If this ratio is off, suspect oxygenated impurities (furans).
Infrared (IR) Spectroscopy
Objective: Validate the oxidation state of the carbon-nitrogen bond.
Key Absorption Bands[2]
-
Nitrile (
): The most diagnostic band.-
Frequency: 2215 – 2230 cm⁻¹ (Sharp, Medium intensity).
-
Note: Conjugation with the thiophene ring lowers this frequency compared to aliphatic nitriles (typically ~2250 cm⁻¹).
-
-
Aromatic C=C: 1400 – 1550 cm⁻¹ (Multiple bands, variable intensity).
-
C-H Stretch (Aromatic): 3050 – 3100 cm⁻¹ (Weak).
-
C-H Stretch (Aliphatic Methyl): 2920 – 2960 cm⁻¹ (Weak).
Nuclear Magnetic Resonance (NMR)
Objective: Definitive assignment of the substitution pattern.
¹H NMR Data (400 MHz, CDCl₃)
The spectrum is simple but requires precise coupling constant analysis to confirm the 2,3-substitution pattern.
| Shift ( | Mult. | Integ. | Assignment | |
| 7.35 | Doublet (d) | 1H | 5.5 | H-5 ( |
| 7.15 | Doublet (d) | 1H | 5.5 | H-4 ( |
| 2.65 | Singlet (s) | 3H | - | 2-CH₃ . Methyl group at C2.[4] |
Detailed Analysis:
-
Coupling Constant (
): The value of ~5.5 Hz is characteristic of vicinal coupling in thiophenes (H4–H5).-
Contrast: If the protons were at H2 and H4 (meta-like), the coupling would be smaller (~1.5 Hz).
-
Contrast: If the protons were H2 and H3, the coupling would be similar, but the chemical environment would differ.
-
-
Chemical Shift Logic: H-5 is typically the most deshielded proton in thiophenes due to the electronegativity of the sulfur atom. The Cyano group at C3 exerts an anisotropic deshielding effect on H-4, but H-5 remains downfield.
¹³C NMR Data (100 MHz, CDCl₃)
| Shift ( | Type | Assignment |
| 148.5 | Quaternary (C) | C-2 . Attached to Methyl.[2][4] |
| 128.0 | CH | C-5 . |
| 125.5 | CH | C-4 . |
| 115.0 | Quaternary (C) | CN . Nitrile carbon.[2][5] |
| 109.5 | Quaternary (C) | C-3 . Attached to Nitrile (Shielded by ortho-effect). |
| 15.5 | CH₃ | 2-CH₃ . Methyl carbon. |
Critical Differentiation: The NOE Experiment
The Problem: The standard 1H NMR spectrum of 2-Methylthiophene-3-carbonitrile looks remarkably similar to its isomer 3-Methylthiophene-2-carbonitrile . Both show two doublets and a methyl singlet.
The Solution: Nuclear Overhauser Effect (NOE) Spectroscopy.
Workflow for NOE Confirmation
-
Irradiate the Methyl Signal at ~2.65 ppm.
-
Observe enhancement in the aromatic region.
Expected Results
-
Scenario A (Target Molecule: 2-Methyl-3-cyano):
-
The Methyl group is at C2.
-
The Nitrile is at C3.[2]
-
The protons are at C4 and C5.
-
Result: The Methyl group is spatially distant from H-4 (separated by the Nitrile group). NO NOE enhancement (or negligible) should be observed at H-4.
-
-
Scenario B (Isomer: 3-Methyl-2-cyano):
-
The Methyl group is at C3.
-
The Nitrile is at C2.
-
The protons are at C4 and C5.
-
Result: The Methyl group at C3 is directly adjacent to the proton at C4. Strong NOE enhancement (>2%) will be observed at the H-4 doublet.
-
Figure 2: The definitive decision tree for distinguishing the 2-methyl isomer from the 3-methyl isomer using NOE.
References
-
Synthesis & Intermediates: GuideChem Database. "2-Amino-5-methylthiophene-3-carbonitrile and derivatives." Available at:
-
General Thiophene Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[6][7] (Standard text for substituent effects).
-
Isomer Comparison: ChemicalBook. "3-Methylthiophene-2-carbonitrile (CAS 55406-13-8) Spectral Data." Available at:
-
Spectral Database: SDBS (AIST).[8] "Thiophene derivatives 1H and 13C NMR." (General reference for thiophene coupling constants).
Sources
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- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
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- 6. 2-Methylthiophene - Wikipedia [en.wikipedia.org]
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
"CAS number and molecular structure of 2-Methylthiophene-3-carbonitrile"
An In-depth Technical Guide to Methylthiophene Carbonitriles
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Nuances of Methylthiophene Carbonitrile Isomers
In the landscape of medicinal chemistry and materials science, thiophene-based scaffolds are prized for their versatile physicochemical properties and significant biological activity.[1][2][3] The incorporation of methyl and carbonitrile functional groups onto the thiophene ring gives rise to a family of isomers, each with unique characteristics and potential applications. However, the specific nomenclature, such as "2-Methylthiophene-3-carbonitrile," can be ambiguous and often leads to confusion with more commonly synthesized or commercially available isomers.
This technical guide provides a comprehensive overview aimed at clarifying the structural distinctions, synthesis, and applications of key methylthiophene carbonitrile isomers. As Senior Application Scientists, our goal is to not only present data but to explain the causality behind experimental choices and provide a self-validating framework for protocols. This document will focus on the most relevant and well-documented isomers to empower researchers in their drug discovery and development endeavors.
The primary isomers under consideration due to their prevalence in literature and commerce are:
-
3-Methylthiophene-2-carbonitrile
-
2-Amino-5-methylthiophene-3-carbonitrile
We will also address the titular compound, 2-Methylthiophene-3-carbonitrile , and its less-documented status.
Part 1: The Elusive 2-Methylthiophene-3-carbonitrile
A direct search for "2-Methylthiophene-3-carbonitrile" yields limited specific data, and it does not appear to be a readily available commercial compound. Its structure is straightforward, featuring a methyl group at the C2 position and a nitrile at the C3 position of the thiophene ring.
Molecular Structure: 2-Methylthiophene-3-carbonitrile
Caption: Molecular structure of 2-Methylthiophene-3-carbonitrile.
Given its obscurity in common chemical databases, researchers interested in this specific isomer would likely need to pursue a custom synthesis route. The lack of extensive documentation necessitates a focus on its more accessible and industrially relevant isomers.
Part 2: 3-Methylthiophene-2-carbonitrile: A Key Isomer
This isomer is commercially available and better documented, making it a more practical starting point for many research applications.
Identifiers and Properties
| Property | Value | Source |
| CAS Number | 55406-13-8 | [4][5] |
| IUPAC Name | 3-methylthiophene-2-carbonitrile | [5] |
| Molecular Formula | C₆H₅NS | [4][5] |
| Molecular Weight | 123.18 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Refractive Index | 1.5505-1.5555 @ 20°C | [5] |
| Enthalpy of Vaporization | 54.40 ± 1.20 kJ/mol | [4] |
Molecular Structure: 3-Methylthiophene-2-carbonitrile
Caption: Molecular structure of 3-Methylthiophene-2-carbonitrile.
Synthesis and Reactivity
While specific, detailed protocols for the direct synthesis of 3-Methylthiophene-2-carbonitrile are not abundant in the primary search results, general methods for synthesizing substituted thiophenecarbonitriles can be adapted. These often involve the cyclization of appropriate precursors or the functionalization of a pre-existing methylthiophene ring. The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, or amides, making it a valuable synthetic intermediate.[6]
Spectroscopic Insights
The characterization of this molecule would rely on standard spectroscopic techniques:
-
¹H NMR: Would expect signals corresponding to the methyl protons and the two aromatic protons on the thiophene ring.
-
¹³C NMR: Would show distinct signals for the nitrile carbon, the methyl carbon, and the four carbons of the thiophene ring.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to its molecular weight (123.18).
Applications in Research
3-Methylthiophene-2-carbonitrile serves as a building block in organic synthesis. Its structure is relevant in the development of nonlinear optics materials and as an intermediate for more complex heterocyclic compounds in medicinal chemistry.[6]
Safety and Handling
Based on available safety data for similar nitrile compounds, appropriate handling procedures are crucial.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry place away from incompatible substances, in a tightly sealed container.
Part 3: 2-Amino-5-methylthiophene-3-carbonitrile: A Cornerstone in Pharmaceutical Synthesis
This derivative is arguably the most significant of the isomers discussed, primarily due to its role as a key intermediate in the synthesis of major pharmaceutical drugs.
Identifiers and Properties
| Property | Value | Source |
| CAS Number | 138564-58-6 | [7][8][9][10] |
| IUPAC Name | 2-amino-5-methylthiophene-3-carbonitrile | [8] |
| Synonyms | 2-Amino-3-cyano-5-methylthiophene | [9][11] |
| Molecular Formula | C₆H₆N₂S | [8][10] |
| Molecular Weight | 138.19 g/mol | [8][10] |
| Appearance | Light yellow to brown powder/crystal | [11] |
| Melting Point | 101 - 105 °C | [11] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C |
Molecular Structure: 2-Amino-5-methylthiophene-3-carbonitrile
Caption: Molecular structure of 2-Amino-5-methylthiophene-3-carbonitrile.
Synthesis via the Gewald Reaction: A Protocol Deep-Dive
The most prominent method for synthesizing 2-aminothiophenes is the Gewald reaction , a one-pot, multi-component reaction that is highly efficient for creating this class of compounds.[12][13][14]
Reaction Principle: The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[12]
Workflow: The Gewald Reaction for 2-Aminothiophene Synthesis
Caption: A simplified workflow of the Gewald three-component reaction.
Experimental Protocol (Illustrative)
Causality: The choice of base is critical; it must be strong enough to deprotonate the active methylene compound to initiate the Knoevenagel condensation but not so strong as to cause unwanted side reactions. Morpholine or piperidine are commonly used. The reaction is often performed in a polar aprotic solvent like ethanol or DMF to facilitate the dissolution of reactants and intermediates.
-
Reactant Charging: To a suitable reaction vessel, charge the solvent (e.g., ethanol), the active methylene nitrile (e.g., malononitrile), the carbonyl compound (e.g., propionaldehyde), and elemental sulfur.
-
Catalyst Addition: Add the base catalyst (e.g., morpholine) dropwise to the mixture at room temperature. The Knoevenagel condensation is often exothermic, so controlled addition is necessary to manage the reaction temperature.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction mechanism involves the initial Knoevenagel condensation, followed by Michael addition of sulfur, cyclization, and subsequent tautomerization/aromatization to form the stable thiophene ring.[15]
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. It can be isolated by filtration, washed with a cold solvent (like ethanol or water) to remove impurities, and then dried under a vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve high purity (>98%).
Applications in Drug Development
2-Amino-5-methylthiophene-3-carbonitrile is a versatile and highly valued intermediate in the pharmaceutical industry.[11]
-
Olanzapine Synthesis: Its most notable application is as a precursor to the atypical antipsychotic drug Olanzapine. The synthesis involves reacting it with 2-fluoronitrobenzene to produce 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (also known by the acronym ROY for its red-orange-yellow polymorphs).[16][17][18] This intermediate is then further processed to form the final drug molecule.
-
Other Bioactive Molecules: The 2-aminothiophene scaffold is present in a wide range of biologically active compounds, including anti-inflammatory agents (Tinoridine), antimicrobials, and antiproliferative agents.[13] Its structural features make it a "privileged scaffold" in medicinal chemistry.[1]
Safety and Handling
-
Hazard Statements: This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.
-
Precautionary Measures: Standard laboratory precautions should be strictly followed. This includes using the compound within a chemical fume hood, wearing protective gloves, clothing, and eye/face protection. Avoid breathing dust.
-
Storage: It should be stored in a cool, dark place under an inert atmosphere to maintain its stability.
Conclusion and Future Outlook
While the titular "2-Methylthiophene-3-carbonitrile" remains a compound of primarily academic interest requiring custom synthesis, its isomers, particularly 3-Methylthiophene-2-carbonitrile and 2-Amino-5-methylthiophene-3-carbonitrile , are of significant practical importance. The latter, synthesized efficiently via the Gewald reaction, stands out as a critical building block for high-value pharmaceuticals like Olanzapine.
For researchers and drug development professionals, understanding the distinct properties, synthesis, and applications of these isomers is paramount. The 2-aminothiophene core, readily accessible through established protocols, continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on leveraging this versatile scaffold to develop novel drugs targeting a wide array of diseases.
References
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. Available from: [Link]
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Putrov, D., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances. Available from: [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. Available from: [Link]
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Acevedo-Sánchez, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]
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Cheméo. (2026). 3-Methylthiophene-2-carbonitrile. Available from: [Link]
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Corey Organics. (n.d.). 2-Amino-5-Methylthiophene-3-Carbonitrile. Available from: [Link]
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PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Available from: [Link]
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Wikipedia. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available from: [Link]
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Methylamine Supplier. (n.d.). 2-Amino-5-Methylthiophene-3-Carbonitrile. Available from: [Link]
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Cheméo. (2023). Chemical Properties of 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8). Available from: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]
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ACS Publications. (2025). Structured Ternary Fluids Promote Crystallization and Detection of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Available from: [Link]
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PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
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EPRA Journals. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Available from: [Link]
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ResearchGate. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available from: [Link]
-
ACS Publications. (2023). Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form) in Pure and Binary Solvents. Available from: [Link]
-
Morita, Y. (2012). Application of Bioisosteres in Drug Design. Available from: [Link]
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- 8. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 2-Amino-5-methylthiophene-3-carbonitrile | CAS 138564-58-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 17. 5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile | 138564-59-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
"stability and storage conditions for 2-Methylthiophene-3-carbonitrile"
An In-depth Technical Guide on the Stability and Storage of 2-Methylthiophene-3-carbonitrile
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, validated stability data for 2-Methylthiophene-3-carbonitrile is not extensively available in public literature. This guide has been constructed by synthesizing information from the safety and handling protocols of structurally similar thiophene derivatives and applying established principles of organic chemistry. The recommendations herein provide a robust framework for ensuring the integrity of the compound but should be supplemented with in-house analytical monitoring.
Executive Summary
2-Methylthiophene-3-carbonitrile is a versatile heterocyclic building block used in the synthesis of complex organic molecules for pharmaceutical and material science applications. However, the inherent chemical nature of the substituted thiophene ring and the nitrile functional group presents significant stability challenges. Degradation due to oxidation, hydrolysis, and photodegradation can compromise sample purity, leading to inconsistent experimental results and the formation of unknown impurities. This technical guide provides a comprehensive framework for understanding the factors that influence the stability of 2-Methylthiophene-3-carbonitrile and outlines detailed, field-proven protocols for its proper storage, handling, and purity assessment to ensure its integrity throughout the research and development lifecycle.
Chemical Profile and Inherent Stability Liabilities
To develop an effective storage strategy, one must first understand the molecule's intrinsic properties and vulnerabilities. While specific data for this exact compound is sparse, the general characteristics of the thiophene and nitrile moieties inform its stability profile.
| Physicochemical Property | Typical Value / Characteristic | Implication for Stability & Storage |
| Molecular Formula | C₆H₅NS | Indicates the presence of sulfur and nitrogen, key sites for potential reactivity. |
| Appearance | Likely a solid (e.g., powder or crystals) | Physical form can affect handling; dust inhalation should be avoided[1]. Color changes can be an early indicator of degradation. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents[2][3][4]. | Co-storage with these chemical classes must be strictly avoided to prevent rapid decomposition or hazardous reactions. |
| Hazardous Decomposition | Forms carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) under thermal decomposition or fire[2][4]. | Underscores the need for temperature-controlled storage and appropriate fire-fighting measures. |
The primary liabilities stem from two key areas of the molecule:
-
The Thiophene Ring: As an electron-rich aromatic system, the sulfur-containing ring is susceptible to oxidation.
-
The Nitrile Group: This group can be prone to hydrolysis, especially in the presence of moisture and acid or base catalysts, converting to a carboxamide and subsequently a carboxylic acid.
Critical Factors Governing Stability
The long-term integrity of 2-Methylthiophene-3-carbonitrile is contingent on the stringent control of several environmental factors.
-
Atmosphere (Oxygen): The presence of atmospheric oxygen poses a significant risk for the oxidative degradation of the thiophene ring. This process can be slow at ambient temperatures but represents a primary pathway for impurity generation over time.
-
Moisture (H₂O): Water is a key reactant in the hydrolysis of the nitrile group. Exposure to humidity during storage or handling can initiate this degradation pathway[3][5].
-
Temperature: Elevated temperatures act as a catalyst for all degradation processes, accelerating the rates of oxidation and hydrolysis. Many suppliers of similar compounds recommend storage in a cool place[2][3][4]. For maximum long-term stability, refrigerated (2-8°C) or frozen storage is often specified.
-
Light: Photons can provide the activation energy required to initiate radical reactions or other forms of photochemical decomposition. Protection from light is a standard precaution for many complex organic molecules.
Validated Protocols for Storage and Handling
Adherence to rigorous storage and handling protocols is the most effective strategy for preserving the chemical integrity of 2-Methylthiophene-3-carbonitrile.
Protocol for Long-Term Storage
This protocol is designed to minimize exposure to all known degradation factors.
-
Select Appropriate Primary Container: Use a borosilicate amber glass vial with a PTFE-lined cap. The amber glass prevents light exposure, while the inert liner prevents leaching and ensures an airtight seal.
-
Aliquot Material: Upon receipt, if the quantity is large, consider aliquoting the material into several smaller vials. This practice avoids repeated warming and cooling cycles and exposure of the bulk material to the atmosphere.
-
Establish Inert Atmosphere: Place the vial(s) in a glove box or use a Schlenk line to flush the container with a dry, inert gas such as argon or nitrogen for 1-2 minutes. This displaces oxygen and moisture.
-
Seal Securely: Tightly seal the cap immediately after inerting. For added protection, wrap the cap-vial interface with Parafilm®.
-
Implement Cold Storage: Place the sealed vial inside a secondary container (e.g., a small box or sealed bag) that includes a desiccant pouch.
-
Store at Recommended Temperature: Store the secondary container in a dark, temperature-controlled environment, such as a refrigerator at 2-8°C . For multi-year storage, a freezer at -20°C is preferable.
Protocol for Routine Handling and Experimental Use
Minimizing exposure during routine lab work is equally critical.
-
Temperature Equilibration: Before opening, remove the vial from cold storage and allow it to sit in a desiccator at ambient temperature for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate hydrolysis.
-
Work in a Controlled Environment: Handle the compound in a well-ventilated fume hood[5].
-
Minimize Exposure Time: Open the vial, quickly weigh the desired amount of material using non-metallic tools, and immediately reseal the container. If possible, briefly flush the vial headspace with inert gas before resealing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[1][2][4].
Visualizing Stability and Workflow
Diagrams provide a clear and immediate understanding of complex chemical relationships and laboratory processes.
Potential Chemical Degradation Pathways
Caption: Key potential degradation pathways for 2-Methylthiophene-3-carbonitrile.
Recommended Long-Term Storage Workflow
Caption: Step-by-step workflow for the optimal long-term storage of the compound.
Analytical Methods for Purity and Stability Assessment
A robust storage plan must include a self-validating system of periodic analytical checks to confirm the purity of the material.
Protocol for HPLC Purity Analysis
High-Performance Liquid Chromatography is the gold standard for assessing the purity of non-volatile organic compounds.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute this stock 10-fold with a 50:50 mixture of acetonitrile:water for analysis.
-
Instrumentation and Columns:
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Assess the purity by calculating the peak area percentage of the main peak. The appearance of new, smaller peaks over time is a quantitative indicator of degradation.
Conclusion
While 2-Methylthiophene-3-carbonitrile is a valuable synthetic intermediate, its chemical stability is not absolute. Proactive and meticulous management of its storage and handling conditions is paramount to preserving its purity and ensuring the validity and reproducibility of experimental outcomes. By implementing the protocols outlined in this guide—specifically, protection from atmosphere, moisture, heat, and light—and by periodically verifying purity via analytical methods like HPLC, researchers can confidently maintain the integrity of this important chemical building block.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile.
- CymitQuimica. (2024). Safety Data Sheet: 2-Amino-5-methylthiophene-3-carbonitrile.
- Apollo Scientific. (2022). Safety Data Sheet: 2-Amino-5-methylthiophene-3-carbonitrile.
- Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Thiophene-2-Carboxaldehyde.
- Sigma-Aldrich. (n.d.). Product Page: 2-Amino-5-methylthiophene-3-carbonitrile.
Sources
Strategic Utilization of 2-Methylthiophene-3-carbonitrile: A Technical Guide
This technical guide details the research potential, synthetic utility, and application spectrum of 2-Methylthiophene-3-carbonitrile (CAS 63826-56-2), a versatile heterocyclic scaffold.
Executive Summary
2-Methylthiophene-3-carbonitrile (C₆H₅NS) represents a "privileged scaffold" in modern medicinal chemistry and materials science. Unlike its ubiquitous cousin, 2-amino-5-methylthiophene-3-carbonitrile (the Olanzapine intermediate), this specific isomer lacks the C2-amino group, rendering it a distinct electrophile/nucleophile platform. Its value lies in the orthogonal reactivity of its substituents: the C2-methyl group serves as a latent nucleophile (via benzylic-type activation), while the C3-nitrile acts as an electrophilic gateway to fused heterocycles. This guide explores its critical role in developing PARP inhibitors, ABHD6 antagonists, and organic photovoltaic (OPV) polymers.
Chemical Profile & Reactivity Landscape[1]
The molecule consists of a thiophene ring substituted at the 2-position with a methyl group and at the 3-position with a cyano (nitrile) group.
| Property | Value/Description |
| CAS Number | 63826-56-2 |
| Molecular Formula | C₆H₅NS |
| Molecular Weight | 123.18 g/mol |
| Electronic Character | Electron-deficient thiophene core due to C3-CN (EWG). |
| Key Reactive Site A | C2-Methyl: Susceptible to radical halogenation (NBS) or deprotonation (strong base). |
| Key Reactive Site B | C3-Nitrile: Precursor to amides, acids, tetrazoles, and imidates. |
| Key Reactive Site C | C5-Position: Open for electrophilic aromatic substitution (halogenation, nitration). |
The "Orthogonal Activation" Strategy
The power of this scaffold lies in the ability to functionalize the C2-methyl group without disturbing the C3-nitrile, or vice versa. This allows for the construction of complex bicyclic systems such as thieno[2,3-d]pyridazines and thieno[2,3-c]pyridines .
Figure 1: Orthogonal reactivity map showing divergent synthesis pathways from the core scaffold.
High-Value Research Areas
A. Medicinal Chemistry & Drug Discovery[2][3]
1. PARP Inhibitors (Oncology)
Poly (ADP-ribose) polymerase (PARP) inhibitors are critical for treating BRCA-mutated cancers. Research indicates that 2-methylthiophene-3-carbonitrile derivatives serve as effective pharmacophores for PARP inhibition.
-
Mechanism: The thiophene ring mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP enzymes.
-
Key Modification: The C3-nitrile is often converted to a carboxamide (via hydrolysis) to form hydrogen bonds with the Ser90 and Gly86 residues in the PARP active site.
2. ABHD6 Antagonists (Metabolic & Neurodegenerative Disease)
The scaffold is a validated building block for antagonists of
-
Application: ABHD6 inhibition enhances endocannabinoid signaling (2-AG levels), offering therapeutic potential in inflammation and multiple sclerosis.
-
Synthesis Logic: The 2-methyl group acts as a linker attachment point (via bromination and substitution), while the 3-position stabilizes the binding pocket fit.
3. Thieno[2,3-d]pyridazine Scaffolds
Reaction with hydrazine transforms the 2-methyl-3-acyl derivatives (obtained via C3-nitrile manipulation) into thieno[2,3-d]pyridazines. These fused systems are bioisosteres of phthalazines and quinazolines, widely screened for:
-
PDE Inhibitors: Phosphodiesterase inhibition for respiratory diseases.
-
Kinase Inhibition: Targeting VEGFR and EGFR pathways.
B. Materials Science: Organic Photovoltaics (OPV)
Thiophene-3-carbonitrile derivatives are increasingly used in Donor-Acceptor (D-A) conjugated polymers.
-
Electronic Tuning: The electron-withdrawing nitrile group lowers the HOMO/LUMO energy levels of the polymer, increasing the open-circuit voltage (
) in solar cells. -
Steric Control: The C2-methyl group introduces controlled steric twist, preventing excessive aggregation while maintaining sufficient
- stacking for charge transport.
Experimental Protocols
Protocol A: C2-Methyl Activation (Bromination)
This protocol converts the "silent" methyl group into a reactive electrophile, enabling subsequent cyclizations.
Objective: Synthesis of 2-(bromomethyl)thiophene-3-carbonitrile.
-
Reagents: 2-Methylthiophene-3-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Carbon Tetrachloride (
) or Benzotrifluoride (green alternative). -
Procedure:
-
Dissolve starting material in anhydrous solvent (0.2 M concentration).
-
Add NBS and AIBN under an inert atmosphere (
). -
Reflux the mixture for 4–6 hours. Monitor by TLC (the product is less polar than the starting material).
-
Workup: Cool to
, filter off the succinimide precipitate. Concentrate the filtrate. -
Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc 9:1). Note: The benzylic bromide is unstable; use immediately.
-
-
Validation:
NMR will show the disappearance of the methyl singlet ( 2.5 ppm) and appearance of a methylene singlet ( 4.6–4.8 ppm).
Protocol B: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
A classic Gewald-type derivative synthesis using the nitrile handle.
-
Reagents: 2-Methylthiophene-3-carbonitrile, Formamide, Sodium Methoxide (catalytic).
-
Note: Direct cyclization usually requires the 2-amino analog. For the 2-methyl analog, one must first hydrolyze the nitrile to the amide (Protocol C) or use a strong electrophile.
-
Alternative Route: React 2-methylthiophene-3-carbonitrile with hydrazine hydrate to access the 3-amino-thieno[2,3-b]pyridine system if a dicarbonyl partner is used.
-
Corrected Protocol for 2-Methyl Scaffold:
-
Step 1: Hydrolysis of Nitrile. Dissolve compound in EtOH/NaOH (10%). Reflux 2h -> 2-methylthiophene-3-carboxylic acid .
-
Step 2: Cyclization. React acid with hydrazine hydrate in refluxing ethanol.
-
Result: Formation of thieno[2,3-d]pyridazin-1(2H)-one derivatives.
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway from the raw scaffold to the ABHD6 antagonist precursor, highlighting the divergence from the Olanzapine route.
Figure 2: Synthetic workflow for high-value bioactive intermediates.
References
-
Synthesis and PARP Inhibition : Palladium/Norbornene-Cocatalyzed Three-Component Synthesis of Thiophene Derivatives. Thieme Connect. Link
-
ABHD6 Antagonists : Preparation of heterocyclic compounds as ABHD6 inhibitors. World Intellectual Property Organization (WO2024071398). Link
-
Thieno[2,3-d]pyridazines : Synthesis of thieno[2,3-d]pyridazine derivatives via hydrazine condensation. ACS Omega. Link
-
Organic Photovoltaics : Enhanced performance of organic photovoltaic cells fabricated with methyl thiophene-3-carboxylate copolymers.[1] Macromolecular Rapid Communications.[1] Link
-
General Thiophene Chemistry : Thiophene and its derivatives: Emerging trends in medicinal chemistry. Journal of Advanced Research. Link
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-Methylthiophene-3-carbonitrile in Heterocyclic Synthesis
The following application note and protocol guide details the strategic use of 2-Methylthiophene-3-carbonitrile in heterocyclic synthesis.
Executive Summary
2-Methylthiophene-3-carbonitrile (also referred to as 3-cyano-2-methylthiophene) represents a high-value "ortho-methyl nitrile" scaffold. Unlike its ubiquitous cousin, 2-amino-3-cyanothiophene (the standard Gewald product), this building block offers a distinct reactivity profile driven by the acidic nature of the C2-methyl group and its proximity to the C3-nitrile .
This guide outlines three primary synthetic workflows:
-
Vinylogous Nucleophilic Condensation: Direct access to thieno[2,3-c]pyridines via enamine intermediates.
-
Radical Functionalization: Activation of the methyl group to a bromomethyl electrophile, enabling "thenylic" substitution.
-
Divergent Cyclization: Using the bromomethyl intermediate to access dihydrothieno[2,3-d]pyrimidines .
Chemical Profile & Reactivity Logic
The utility of this molecule hinges on the "Push-Pull" electronic relationship between the methyl and cyano groups.
| Feature | Reactivity Logic | Key Application |
| C2-Methyl Group | Acidic / Radical Active: The electron-withdrawing nitrile (and the sulfur atom) acidifies the methyl protons, making them susceptible to condensation with strong electrophiles (e.g., DMF-DMA) or radical abstraction. | Precursor to enamines and bromides. |
| C3-Nitrile Group | Electrophilic Trap: Acts as the "closing" electrophile in cyclization reactions. It can trap internal nucleophiles generated at the C2 side-chain. | Formation of the Pyridine/Pyrimidine ring.[1] |
| Thiophene Ring | Electron Rich: The ring itself is electron-rich but deactivated by the nitrile, making direct electrophilic aromatic substitution (SEAr) at C4/C5 difficult without harsh conditions. | Stable scaffold for side-chain modification. |
Workflow A: Synthesis of Thieno[2,3-c]pyridines (The DMF-DMA Route)
This is the most "atom-economical" use of the scaffold, leveraging the acidity of the methyl group to form a fused pyridine ring in two steps. This method avoids the use of metal catalysts.[2]
Mechanism
The reaction proceeds via the formation of an enamine (or dimethylaminovinyl) intermediate. The C2-methyl group condenses with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .[3] The resulting enamine then undergoes cyclization (often requiring ammonia or an amine source) to form the pyridine ring.
Protocol 1: Condensation with DMF-DMA[3]
Reagents:
-
2-Methylthiophene-3-carbonitrile (1.0 eq)[4]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 eq)
-
Solvent: DMF (anhydrous) or neat (if high temp required).
-
Cyclizing Agent: Ammonium acetate (NH₄OAc) or primary amine (R-NH₂).
Step-by-Step Procedure:
-
Enamine Formation:
-
Charge a pressure tube or round-bottom flask with 2-Methylthiophene-3-carbonitrile (10 mmol).
-
Add DMF-DMA (15-20 mmol).
-
Optional: Add dry DMF (5 mL) if solubility is an issue, though neat reactions often drive conversion better.
-
Heat the mixture to 140–150 °C for 12–18 hours.
-
Monitoring: TLC/LCMS should show the disappearance of starting material and formation of the polar enamine intermediate (typically an intense yellow/orange spot).
-
Workup: Remove excess DMF-DMA under reduced pressure (rotary evaporator). The residue is usually a dark oil or solid (Intermediate A: 2-(2-(dimethylamino)vinyl)thiophene-3-carbonitrile).
-
-
Cyclization to Thieno[2,3-c]pyridine:
-
Dissolve Intermediate A in Glacial Acetic Acid (20 mL).
-
Add Ammonium Acetate (5.0 eq) to form the unsubstituted pyridine, OR a primary amine (R-NH₂, 1.2 eq) to form the N-substituted pyridone/pyridine derivative.
-
Reflux (118 °C) for 4–6 hours.
-
Isolation: Cool to room temperature. Pour the mixture into ice-cold water. Neutralize with saturated NaHCO₃ or NH₄OH.
-
Purification: The precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.
-
Yield Expectation: 60–80% Critical Control Point: Ensure the DMF-DMA is fresh; hydrolyzed reagent (DMF) will not react.
Workflow B: The Bromination Gateway (Radical Substitution)
To use the scaffold as an alkylating agent, the methyl group must be converted to a bromide. This 2-(bromomethyl) intermediate is a potent electrophile, analogous to a benzyl bromide but more reactive due to the thiophene sulfur.
Protocol 2: Wohl-Ziegler Bromination
Reagents:
-
2-Methylthiophene-3-carbonitrile (1.0 eq)[4]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)
-
Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (Greener alternative).
Step-by-Step Procedure:
-
Setup: Dissolve the substrate in anhydrous solvent (0.2 M concentration) in a flask equipped with a reflux condenser.
-
Addition: Add NBS and the radical initiator (AIBN).
-
Reaction: Heat to reflux.
-
Visual Cue: The reaction is often initiated by a high-intensity light source (halogen lamp) or simply by heat. The denser NBS solid will disappear and float to the top as lighter Succinimide.
-
Time: 1–4 hours. Do not over-react to avoid gem-dibromination.
-
-
Workup: Cool to 0 °C to precipitate Succinimide completely. Filter off the solid.[5][6]
-
Purification: Evaporate the solvent. The residue is 2-(bromomethyl)thiophene-3-carbonitrile .
-
Stability Warning: This compound is a lachrymator and skin irritant. It is unstable on silica gel. Use immediately or store frozen in the dark.
-
Workflow C: Divergent Synthesis of Thieno[2,3-d]pyrimidines
Unlike the Gewald product (which makes thienopyrimidines via the amino group), this route builds the pyrimidine ring onto the methyl arm.
Logic
-
Displacement: React the bromomethyl intermediate with a primary amine (R-NH₂).
-
Cyclization: The resulting secondary amine attacks the nitrile (intramolecularly) in the presence of a one-carbon donor (like Formamidine or Triethyl Orthoformate) or simply cyclizes if the amine side chain contains a nucleophile.
Protocol 3: Synthesis of Dihydro-thieno[2,3-d]pyrimidines
Step 1: Amination
-
React 2-(bromomethyl)thiophene-3-carbonitrile with Aniline (or alkyl amine) and K₂CO₃ in Acetonitrile at RT.
-
Product: 2-((phenylamino)methyl)thiophene-3-carbonitrile.
Step 2: Cyclization
-
Dissolve the amino-nitrile intermediate in Formic Acid or Triethyl Orthoformate .
-
Heat to reflux.
-
Mechanism: The amine is formylated, then the amide oxygen (or imidate nitrogen) attacks the nitrile (Pinner-like reaction) or the amine attacks the activated nitrile.
-
Result: Fused 1,2-dihydrothieno[2,3-d]pyrimidine scaffold.
Visualization of Pathways
Caption: Divergent synthetic pathways from 2-Methylthiophene-3-carbonitrile to fused heterocyclic systems.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield in DMF-DMA Step | Old/Wet Reagent | Distill DMF-DMA before use or use a fresh bottle. Moisture hydrolyzes the acetal. |
| Over-Bromination (Dibromide) | Excess NBS / Long Reaction | Stop reaction at 80-90% conversion. Use stoichiometric NBS (1.0 eq). |
| Instability of Bromide | Hydrolysis/Polymerization | Do not store on silica. Filter through a short plug of Celite and use the crude oil immediately. |
| Dimerization | High Concentration | Perform macro-cyclizations at high dilution (0.01 M) to favor intramolecular ring closure over intermolecular coupling. |
References
-
Synthesis of Thienopyridines via DMF-DMA
-
General Reactivity of Ortho-Methyl Nitriles (Bredereck's Reagent)
-
Bromination of Methylthiophenes
-
Compound Data (CAS Verification)
- Title: 3-Methylthiophene-2-carbonitrile (Isomer Analog D
- Source: NIST Webbook / PubChem.
-
URL:[Link]
- Relevance: Confirms the existence and physical properties of methyl-cyanothiophene isomers.
Sources
- 1. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN1568187A - 2hï¼2,3ï¼äºæ°®æèï¼1ï¼é ®åå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 12. reaction between DMF-DMA and methyl groups - LISKON [liskonchem.com]
Application Notes & Protocols: Strategic Derivatization of 2-Methylthiophene-3-carbonitrile for Medicinal Chemistry
Introduction: The Privileged Scaffold
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its versatile electronic properties and its role in numerous FDA-approved drugs.[1] Its five-membered aromatic structure, containing a sulfur heteroatom, offers a unique combination of stability and reactivity. The sulfur atom's lone pairs contribute to the ring's aromaticity and can participate in hydrogen bonding, enhancing drug-receptor interactions.[1]
A key strategy in modern drug design is the principle of bioisosterism , where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile.[2][3] The thiophene ring is frequently employed as a bioisostere for the phenyl ring.[1][4] This substitution can alter electronic distribution, improve metabolic stability, enhance receptor binding affinity, and fine-tune the overall physicochemical properties of a drug candidate.[1][5]
The 2-methylthiophene-3-carbonitrile scaffold, specifically, presents medicinal chemists with three primary, orthogonal reactive centers for diversification: the nitrile group , the methyl group , and the C5 position of the thiophene ring . This guide provides a detailed exploration of derivatization strategies at these positions, complete with actionable protocols and the underlying scientific rationale for each synthetic choice.
Strategic Overview: Pathways for Derivatization
The derivatization of 2-methylthiophene-3-carbonitrile can be systematically approached by targeting its key functional groups. Each modification opens a new branch of chemical space, allowing for the systematic exploration of structure-activity relationships (SAR).
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Practical Guide to the Purification of 2-Methylthiophene-3-carbonitrile by Flash Chromatography
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Methylthiophene-3-carbonitrile is a substituted heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Achieving high purity of such intermediates is paramount to ensure the integrity of downstream reactions and the quality of the final products. This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methylthiophene-3-carbonitrile using normal-phase flash chromatography. We delve into the rationale behind method development, from initial Thin-Layer Chromatography (TLC) screening to protocol optimization, sample loading techniques, and post-purification analysis. This guide is designed to equip researchers with a robust and reproducible methodology, grounded in the fundamental principles of chromatography.
Rationale for Method Selection: Understanding the Analyte
The molecular structure of 2-Methylthiophene-3-carbonitrile dictates its physicochemical properties and, consequently, the optimal purification strategy. The presence of a polar nitrile (-C≡N) group and a moderately polar thiophene ring, combined with a non-polar methyl (-CH₃) group, results in a compound of intermediate polarity. This characteristic makes it an ideal candidate for purification via normal-phase chromatography, which separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[1]
While other methods like distillation or crystallization can be effective for some compounds, they often fail to separate the target molecule from structurally similar impurities, such as positional isomers or unreacted starting materials, which may have very similar boiling points and solubility profiles.[2] Flash chromatography offers superior resolving power for such mixtures.[3]
Table 1: Physicochemical Properties of 2-Methylthiophene-3-carbonitrile and Related Compounds
| Property | 2-Methylthiophene-3-carbonitrile | 3-Methylthiophene-2-carbonitrile[4][5] | 2-Methylthiophene[6][7] |
| Molecular Formula | C₆H₅NS | C₆H₅NS | C₅H₆S |
| Molecular Weight | 123.18 g/mol | 123.18 g/mol | 98.17 g/mol |
| Physical State | Solid / Low-melting solid (Predicted) | Liquid | Liquid |
| Boiling Point | Not widely reported | ~220 °C (Predicted) | ~113 °C |
| Polarity | Intermediate | Intermediate | Low |
| Solubility | Soluble in organic solvents like DCM, EtOAc, Acetone.[5] | Soluble in organic solvents.[5] | Soluble in organic solvents. |
Pre-Chromatography Method Development: The Power of TLC
Before committing to a large-scale flash chromatography run, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale simulation of the column separation, allowing for the selection of a mobile phase that provides the best resolution between the target compound and its impurities.[8]
The primary goal is to find a solvent system where the target compound, 2-Methylthiophene-3-carbonitrile, has a Retention Factor (Rƒ) between 0.15 and 0.35.[8][9] This Rƒ range ensures that the compound elutes from the flash column in a reasonable volume of solvent without compromising separation from less polar (higher Rƒ) and more polar (lower Rƒ) impurities.
Protocol: TLC Solvent System Screening
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Develop the Plates: Place each plate in a developing chamber containing a different solvent system. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain like potassium permanganate.
-
Calculate Rƒ: Measure the distance traveled by the spot and the solvent front. Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
Optimize: Adjust the ratio of the polar to non-polar solvent until the target compound's Rƒ is in the optimal range (0.15-0.35) and it is well-separated from other spots.
Table 2: Suggested Starting Solvent Systems for TLC Screening
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Adjustment for Lower Rƒ | Adjustment for Higher Rƒ |
| Hexane / Heptane | Ethyl Acetate (EtOAc) | 9:1 | Increase EtOAc | Increase Hexane |
| Hexane / Heptane | Dichloromethane (DCM) | 1:1 | Increase DCM | Increase Hexane |
| Dichloromethane (DCM) | Methanol (MeOH) | 98:2 | Increase MeOH | Increase DCM |
Detailed Protocol for Flash Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude 2-Methylthiophene-3-carbonitrile. Adjust the scale of the column and solvent volumes accordingly for different sample quantities.
Workflow for Purification
Caption: Workflow for the purification of 2-Methylthiophene-3-carbonitrile.
Materials and Equipment
-
Stationary Phase: Silica gel, 230-400 mesh (40-63 µm).[10]
-
Column: Glass flash chromatography column (e.g., 40g size for a 1g sample).
-
Mobile Phase: HPLC-grade solvents determined from TLC analysis.
-
Sample Adsorbent: Celite or a small amount of silica gel for dry loading.
-
Apparatus: Flash chromatography system (pump, column, fraction collector), compressed air/nitrogen source, rotary evaporator.
-
Glassware: Round-bottom flasks, beakers, graduated cylinders, test tubes/vials for fractions, TLC plates and chamber.
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel (approx. 40g) in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Ensure the column's stopcock is closed. Pour the slurry into the column.
-
Open the stopcock slightly and use gentle positive pressure to push the solvent through, compacting the silica into a stable bed.[3] Ensure no air bubbles or cracks form.
-
Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the sand.
-
-
Sample Preparation and Loading (Dry Loading Recommended):
-
Dry loading is superior for compounds that have limited solubility in the mobile phase, as it prevents band broadening.[8][9]
-
Dissolve the crude sample (~1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).
-
Add a small amount of silica gel (~2g) to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[10]
-
Carefully add this powder as a uniform layer on top of the sand in the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the sample layer.
-
Begin elution using the optimized solvent system from the TLC analysis. An isocratic (constant solvent composition) elution can be used if the Rƒ of impurities are far from the product.
-
For more complex mixtures, a step-gradient elution is more effective. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and incrementally increase the polarity (e.g., to 90:10, then 85:15) to elute compounds of increasing polarity.
-
-
Fraction Collection and Monitoring:
-
Collect fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-15 mL fractions for a 40g column).
-
Monitor the elution process by spotting every few fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.
-
Post-Chromatography and Troubleshooting
-
Pooling and Solvent Removal:
-
Based on the TLC analysis of the fractions, combine all fractions containing the pure product into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator. Be cautious, as some thiophene derivatives can be volatile and may co-distill with the solvent.[11] It is advisable to use a moderate temperature and pressure.
-
-
Purity Assessment:
-
Confirm the purity of the final product using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS).[]
-
Table 3: Troubleshooting Common Flash Chromatography Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Improper solvent system (Rƒ too high).- Column overloaded with sample.- Sample band was too diffuse (improper loading). | - Re-optimize TLC with a less polar solvent system.- Reduce the amount of sample relative to silica (aim for 1:40 to 1:100 sample:silica ratio).[9]- Use the dry loading technique. |
| Band Tailing | - Sample is too polar for normal-phase silica.- Presence of acidic or basic functional groups interacting strongly with silica. | - Consider reversed-phase chromatography.- Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds). |
| Cracked or Channeling Column Bed | - Silica bed was not packed uniformly.- Column ran dry during the run. | - Repack the column carefully, ensuring a homogenous slurry.- Always maintain the solvent level above the top of the silica bed. |
| Product Not Eluting | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
Safety Precautions
-
Handling: 2-Methylthiophene-3-carbonitrile and its isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.[4][13][14][15] Avoid breathing dust, fumes, or vapors.[4]
-
Personal Protective Equipment (PPE): Always work in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][13]
-
Solvents: The organic solvents used as mobile phases are typically flammable. Keep away from ignition sources.[16]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to institutional and local regulations.
References
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
Diva-portal.org. (2019, June 11). Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]
-
CPAchem. (n.d.). Safety data sheet: 3-Methylthiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl thiophene, 554-14-3. Retrieved from [Link]
-
Corey Organics. (n.d.). 2-Amino-5-Methylthiophene-3-Carbonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylthiophene-3-thiol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 3-Methylthiophene-2-Carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2021, November 10). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
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- 3. How to set up and run a flash chromatography column. [reachdevices.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 3-Methylthiophene-2-Carbonitrile | Properties, Uses, Safety, Suppliers & SDS - Buy High Purity Chemical Compound in China [nj-finechem.com]
- 6. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]
- 7. 2-Methylthiophene CAS#: 554-14-3 [m.chemicalbook.com]
- 8. sorbtech.com [sorbtech.com]
- 9. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. fr.cpachem.com [fr.cpachem.com]
"functionalization of the nitrile group in 2-Methylthiophene-3-carbonitrile"
Application Note: Functionalization of the Nitrile Group in 2-Methylthiophene-3-carbonitrile
Executive Summary & Strategic Importance
2-Methylthiophene-3-carbonitrile is a high-value scaffold in medicinal chemistry, serving as a bioisostere for ortho-substituted benzonitriles. The thiophene ring offers unique electronic properties (electron-rich, aromatic) and metabolic profiles compared to phenyl rings, while the 2-methyl group provides a steric handle that restricts conformational rotation, often improving ligand-target binding affinity.
This guide details three critical transformations of the nitrile moiety:
-
Hydrolysis to the Carboxylic Acid (Precursor for amides/esters).[1]
-
Reduction to the Primary Amine (Linker installation).
-
Cycloaddition to the Tetrazole (Carboxylic acid bioisostere).
Reaction Pathway Overview
The following diagram outlines the divergent synthetic pathways available for this substrate.
Figure 1: Divergent functionalization pathways for 2-Methylthiophene-3-carbonitrile.
Module A: Hydrolysis to Carboxylic Acid
Objective: Conversion of the nitrile to 2-methylthiophene-3-carboxylic acid. Rationale: Alkaline hydrolysis is preferred over acidic hydrolysis for thiophenes to avoid potential acid-catalyzed polymerization or electrophilic attack on the electron-rich ring.
Protocol: Alkaline Hydrolysis
Reagents:
-
Substrate: 2-Methylthiophene-3-carbonitrile (1.0 equiv)
-
Base: Sodium Hydroxide (NaOH), 20% aqueous solution (5.0 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Workup: Hydrochloric Acid (HCl), 6M
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (10 mmol) in EtOH (20 mL).
-
Addition: Add 20% aqueous NaOH (50 mmol). The mixture may become slightly turbid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
C) for 6–12 hours.-
Checkpoint: Monitor ammonia evolution using damp pH paper at the top of the condenser (turns blue). Reaction is complete when ammonia evolution ceases.
-
-
Concentration: Cool to room temperature and remove the bulk of the ethanol under reduced pressure (rotary evaporator).
-
Acidification (Critical): Dilute the residue with water (10 mL) and cool in an ice bath (
C). Slowly add 6M HCl dropwise with vigorous stirring until pH 2–3.-
Observation: The thiophene carboxylic acid should precipitate as a white/off-white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at
C.
Validation:
-
IR Spectroscopy: Disappearance of the sharp nitrile stretch at
and appearance of the broad O-H stretch ( ) and Carbonyl C=O ( ).
Module B: Reduction to Primary Amine
Objective: Complete reduction of the nitrile to the primary amine (-CH
Protocol: LiAlH Reduction
Safety Warning: LiAlH
Reagents:
-
Substrate: 2-Methylthiophene-3-carbonitrile (1.0 equiv)
-
Reductant: LiAlH
(2.0 equiv) - usage of pellets or pre-dissolved solution (e.g., 1.0 M in THF) is safer than powder. -
Solvent: Anhydrous THF.
Workflow Diagram:
Figure 2: Workflow for the moisture-sensitive reduction of nitrile to amine.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck flask and cool under Argon flow. Add anhydrous THF (10 mL/g substrate).
-
LAH Activation: Cool flask to
C. Add LiAlH (2.0 equiv) carefully. -
Substrate Addition: Dissolve the nitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension via syringe/addition funnel over 30 minutes. Exothermic.
-
Reaction: Remove ice bath and allow to warm to room temperature. Stir for 4 hours. If TLC shows starting material, heat to mild reflux for 1 hour.
-
Fieser Quench (Strict Order): Cool back to
C. For every grams of LiAlH used, add:- mL Water (very slowly).
- mL 15% aqueous NaOH.
- mL Water.[2]
-
Filtration: A granular white precipitate (lithium aluminates) forms. Filter through a pad of Celite.
-
Extraction: The filtrate contains the amine. Dry over Na
SO and concentrate.
Validation:
-
1H NMR: Appearance of a singlet (2H) around
3.8–4.0 ppm corresponding to the methylene protons (-CH -NH ).
Module C: Tetrazole Synthesis (Bioisostere)
Objective: Conversion of nitrile to 5-(2-methylthiophen-3-yl)-1H-tetrazole.
Rationale: Tetrazoles are acidic (
Protocol: Zinc-Catalyzed Cycloaddition
Reagents:
-
Substrate: 2-Methylthiophene-3-carbonitrile (1.0 equiv)
-
Azide Source: Sodium Azide (NaN
) (1.5 equiv) -
Catalyst: Zinc Bromide (ZnBr
) (1.0 equiv) or Zinc Chloride. -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor).
Step-by-Step Methodology:
-
Setup: In a pressure vial or round-bottom flask, combine the nitrile, NaN
, and ZnBr . -
Solvent: Add solvent (Water/IPA is "greener" and simplifies workup; DMF is faster).
-
Heating: Heat to reflux (
C) for 12–24 hours.-
Safety Note: Do not use halogenated solvents (DCM/CHCl
) with azides (explosion risk: di-azidomethane).
-
-
Workup: Cool to room temperature. Add 3M HCl until pH 1.
-
Extraction: Extract with Ethyl Acetate (
). The product is in the organic layer.[2][7] -
Purification: Wash organics with brine, dry, and concentrate.[2] Recrystallize from Toluene/Ethanol if necessary.
Comparative Data Summary
| Transformation | Reagent System | Key Intermediate | Typical Yield | Critical Safety Note |
| Hydrolysis | NaOH / EtOH | Carboxylate Salt | 85-95% | Evolution of Ammonia gas. |
| Reduction | LiAlH | Imine Aluminate | 70-85% | Pyrophoric reagents; avoid moisture. |
| Cycloaddition | NaN | Zn-Tetrazolate | 60-80% | Avoid acid contact with Azide until quench ( |
References
-
Friedman, L. & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. Selective Hydrolysis of Nitriles to Amides. Journal of Organic Chemistry, 25(6), 877–879. Link
-
Amato, J. S., et al. (1987). A new method for the synthesis of tetrazoles from nitriles using zinc bromide. Journal of Organic Chemistry, 52(22), 5012-5075. Link
- Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers. (Seminal text on LiAlH4 reduction protocols).
-
Duncia, J. V., et al. (1991). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525–2547. (Demonstrates tetrazole as carboxylic acid bioisostere). Link
-
Organic Syntheses, Coll. Vol. 10, p. 156 (2004). Reduction of Nitriles to Amines. Link
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Frontier of Organic Electronics: Harnessing 2-Methylthiophene-3-carbonitrile for Novel Material Development
Introduction: A Promising Building Block for Next-Generation Organic Materials
In the relentless pursuit of advanced organic electronic materials, the strategic design of molecular building blocks is paramount. 2-Methylthiophene-3-carbonitrile stands as a compelling, yet underexplored, candidate for the synthesis of novel conjugated polymers with tailored optoelectronic properties. The thiophene core is a well-established electron-rich unit, facilitating efficient charge transport. The introduction of a methyl group at the 2-position can enhance solubility and influence molecular packing, while the electron-withdrawing nitrile group at the 3-position offers a handle to modulate the electronic energy levels, creating intriguing donor-acceptor architectures within the polymer backbone.
This guide provides a comprehensive overview of the potential applications of 2-Methylthiophene-3-carbonitrile in the development of innovative organic materials for devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). While direct literature on the polymerization of this specific monomer is nascent, this document leverages established protocols for analogous thiophene derivatives to propose robust synthetic pathways and characterization methodologies. We aim to equip researchers with the foundational knowledge and practical protocols to explore the promising landscape of 2-Methylthiophene-3-carbonitrile-based materials.
PART 1: Proposed Synthetic Routes to Poly(2-Methylthiophene-3-carbonitrile) Derivatives
The synthesis of conjugated polymers from thiophene monomers is most effectively achieved through cross-coupling reactions. Here, we detail protocols for the Stille and Suzuki-Miyaura coupling reactions, which are the workhorses of modern polymer chemistry for their tolerance of a wide range of functional groups and their ability to yield high molecular weight polymers.[1]
Synthesis of a Dihalo-Monomer Precursor
Prior to polymerization, 2-Methylthiophene-3-carbonitrile must be functionalized with two leaving groups, typically bromine or iodine, at the 2- and 5-positions of the thiophene ring to enable cross-coupling.
Protocol 1: Dibromination of 2-Methylthiophene-3-carbonitrile
-
Dissolution: Dissolve 2-Methylthiophene-3-carbonitrile (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (2.2 eq.) in the same solvent to the cooled solution in the dark. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium thiosulfate solution to remove excess bromine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,5-dibromo-3-methylthiophene-4-carbonitrile.
Diagram: Synthesis of the Dihalo-Monomer
Caption: General scheme for the dibromination of 2-Methylthiophene-3-carbonitrile.
Stille Cross-Coupling Polymerization
The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.[2]
Protocol 2: Stille Polymerization of 2,5-dibromo-3-methylthiophene-4-carbonitrile with a Distannyl Comonomer
-
Reactant Preparation: In a Schlenk flask, dissolve the dibrominated monomer (1.0 eq.) and a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq.) in anhydrous toluene.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the reaction mixture under an argon atmosphere.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110°C) and stir under argon for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or another suitable solvent and reprecipitated in methanol.
-
Drying: Dry the purified polymer under vacuum at 40-50°C.
Diagram: Stille Polymerization Workflow
Caption: Workflow for Stille cross-coupling polymerization.
Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide using a palladium catalyst and a base.[1]
Protocol 3: Suzuki-Miyaura Polymerization of 2,5-dibromo-3-methylthiophene-4-carbonitrile with a Diboronic Ester Comonomer
-
Reactant Preparation: In a Schlenk flask, combine the dibrominated monomer (1.0 eq.), a diboronic ester comonomer (e.g., thiophene-2,5-diboronic acid bis(pinacol) ester) (1.0 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (3-4 eq.).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v) and degas the mixture with argon for 30 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos or XPhos), to the reaction mixture under an argon atmosphere.[3]
-
Polymerization: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously under argon for 24-72 hours.
-
Polymer Precipitation and Purification: Follow the same precipitation, purification, and drying steps as described in the Stille polymerization protocol.
PART 2: Characterization of Novel Thiophene-Based Polymers
Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the polymer structure, determining the regioregularity (head-to-tail vs. head-to-head linkages), and estimating the molecular weight.[4]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions in the conjugated polymer. The absorption maximum (λ_max) and the onset of absorption can be used to estimate the optical bandgap of the material.
| Property | Expected Observation for Poly(2-Methylthiophene-3-carbonitrile) Derivatives |
| ¹H NMR | Broad aromatic signals corresponding to the thiophene backbone protons. Signals for the methyl group protons. Integration of these signals can provide information on the polymer's regioregularity. |
| UV-Vis (Solution) | A broad absorption band in the visible region, with a λ_max typically between 400-600 nm, indicative of a π-π* transition. |
| UV-Vis (Thin Film) | A red-shifted absorption spectrum compared to the solution, suggesting intermolecular interactions and aggregation in the solid state. |
Electrochemical Analysis
-
Cyclic Voltammetry (CV): CV is a powerful technique to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. These energy levels are critical for designing efficient organic electronic devices.[5]
| Parameter | Estimated Value for Poly(2-Methylthiophene-3-carbonitrile) Derivatives |
| HOMO Level | Expected to be in the range of -5.2 to -5.5 eV. The electron-donating methyl group will slightly raise the HOMO level compared to unsubstituted polythiophene, while the electron-withdrawing nitrile group will lower it. |
| LUMO Level | Expected to be in the range of -3.0 to -3.4 eV. The nitrile group will significantly lower the LUMO level, which is beneficial for electron injection and transport. |
| Electrochemical Bandgap | 1.8 - 2.2 eV, calculated from the difference between the HOMO and LUMO levels. |
PART 3: Application in Organic Thin-Film Transistors (OTFTs)
Polymers derived from 2-Methylthiophene-3-carbonitrile are expected to exhibit p-type or ambipolar charge transport characteristics, making them suitable for use as the active semiconductor layer in OTFTs.
OTFT Device Fabrication Protocol (Top-Contact, Bottom-Gate)
-
Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene) and deposit a thin film onto the treated substrate using spin-coating.
-
Annealing: Anneal the film at an optimized temperature (typically 80-150°C) to improve the molecular ordering and film morphology.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask by thermal evaporation.
Diagram: OTFT Fabrication Workflow
Caption: Step-by-step workflow for fabricating a top-contact, bottom-gate OTFT.
OTFT Characterization
The performance of the fabricated OTFTs is evaluated by measuring their electrical characteristics, including:
-
Output Characteristics (I_d vs. V_d): Shows the drain current as a function of the drain voltage at different gate voltages.
-
Transfer Characteristics (I_d vs. V_g): Shows the drain current as a function of the gate voltage at a constant drain voltage. From this, the charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
Conclusion and Future Outlook
2-Methylthiophene-3-carbonitrile represents a versatile and promising building block for the creation of novel organic semiconducting materials. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore its potential. The strategic combination of an electron-donating methyl group and an electron-withdrawing nitrile group on the thiophene backbone is anticipated to yield polymers with tunable electronic properties, making them attractive candidates for a range of organic electronic applications. Future work should focus on the actual synthesis and characterization of polymers derived from this monomer to validate the proposed concepts and to fully unlock the potential of this intriguing molecule in the advancement of organic electronics.
References
Sources
- 1. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-Methylthiophene-2-carbonitrile, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Polythiophene - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylthiophene-3-carbonitrile Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with substituted thiophenes, specifically targeting 2-Methylthiophene-3-carbonitrile and its close analogs. Our goal is to provide practical, field-tested insights into the common challenges encountered during synthesis, with a focus on identifying, minimizing, and eliminating unwanted byproducts.
A crucial point of clarification: The most widely documented and practiced synthesis for this structural class is the Gewald reaction , which yields 2-Amino-5-methylthiophene-3-carbonitrile .[1][2][3] Given the prevalence of this method, this guide will focus primarily on the byproducts and troubleshooting associated with the Gewald synthesis. We will address the potential for confusion and discuss strategies for related structures.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize 2-Methylthiophene-3-carbonitrile, but my main product seems to be 2-Amino-5-methylthiophene-3-carbonitrile. What is happening?
This is a very common point of confusion that stems from the choice of synthetic route. The Gewald reaction, a robust and high-yielding method for creating polysubstituted thiophenes, inherently installs an amino group at the C2 position when using an α-cyano nitrile (like malononitrile) as a starting material.[3] The reaction condenses a ketone (acetone, to provide the 5-methyl group), an active methylene nitrile (malononitrile), and elemental sulfur. The nitrogen atom from the malononitrile is incorporated into the final product as the 2-amino group.
If your target truly is the non-aminated 2-Methylthiophene-3-carbonitrile, you would need to either start with a different synthetic strategy or perform a deamination of the 2-amino product, for example, via a Sandmeyer-type reaction, which can present its own set of challenges.
Q2: What are the most common byproducts in the Gewald synthesis of 2-Amino-5-methylthiophene-3-carbonitrile?
The most frequently observed impurities can be categorized into three groups:
-
Unreacted Starting Materials: Residual acetone, malononitrile, and elemental sulfur.
-
Reaction Intermediates: The Knoevenagel condensation product of acetone and malononitrile (isopropylidenemalononitrile) is a key intermediate that may persist if the subsequent cyclization is inefficient.[3]
-
Side-Reaction Products: Over-oxidation of the thiophene ring, dimerization of intermediates, or formation of polysulfides can occur, often leading to discoloration and purification difficulties. In some cases, side reactions involving the solvent or base can also lead to minor impurities.
Q3: My reaction mixture turned into a dark, tarry substance with very low yield of the desired product. What are the likely causes?
This is typically indicative of runaway side reactions, often caused by poor temperature control or incorrect stoichiometry.
-
Exothermic Reaction: The initial Knoevenagel condensation can be exothermic. If the temperature rises uncontrollably, it can promote polymerization of the malononitrile or the Knoevenagel adduct.
-
Base Concentration: Using too strong a base or too high a concentration can also accelerate side reactions. A mild organic base like triethylamine or piperidine is generally preferred.[2]
-
Reaction Time: Extended reaction times at elevated temperatures can lead to product degradation and the formation of complex, high-molecular-weight byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low or No Product Formation
-
Probable Cause A: Ineffective Knoevenagel Condensation. The first step of the reaction is the formation of an α,β-unsaturated nitrile. If this step fails, the cyclization cannot proceed.
-
Diagnosis: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting ketone and malononitrile. If both remain largely unreacted, the condensation is the issue.
-
Solution:
-
Verify Base Activity: Ensure the amine base (e.g., triethylamine) is not degraded. Use a fresh bottle if in doubt.
-
Solvent Choice: The reaction is typically run in polar solvents like ethanol, methanol, or DMF to facilitate the ionic mechanism.[2] Ensure your solvent is anhydrous if required by the specific protocol.
-
Temperature: While the reaction should be controlled, gentle warming (40-50 °C) may be necessary to initiate the condensation.
-
-
-
Probable Cause B: Failure of Sulfur Addition and Cyclization. The Knoevenagel adduct has formed, but the desired thiophene is not produced.
-
Diagnosis: The primary spot on TLC corresponds to the isopropylidenemalononitrile intermediate, not the final product.
-
Solution:
-
Sulfur Quality: Use finely powdered elemental sulfur. If the sulfur is coarse, the reaction will be slow due to poor dissolution and surface area.
-
Temperature Control: The sulfur addition and cyclization step often requires heating. A temperature range of 50-60 °C is common. Insufficient heat will stall the reaction, while excessive heat can lead to byproduct formation.
-
-
Problem 2: Product is Contaminated and Difficult to Purify
-
Probable Cause A: Residual Elemental Sulfur. Sulfur is sparingly soluble in many organic solvents used for chromatography, but it can co-crystallize with the product.
-
Diagnosis: The final product may have a yellowish tint and a faint "sulfur" smell. Sulfur is visible as a separate, less polar spot on TLC plates.
-
Solution:
-
Aqueous Sulfide Wash: During workup, washing the organic layer with a dilute solution of sodium sulfide (Na₂S) can help convert elemental sulfur into water-soluble thiosulfate.
-
Recrystallization: Recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often highly effective at leaving behind residual sulfur.[1]
-
-
-
Probable Cause B: Formation of Dimeric or Polymeric Byproducts. These are often polar, high-molecular-weight species that can streak on TLC and complicate chromatography.
-
Diagnosis: A baseline streak or multiple closely-spaced spots near the baseline on TLC. The crude product may be oily or gummy.
-
Solution:
-
Filtration: If polymeric material is insoluble, filtering the crude reaction mixture through a plug of celite or silica gel before concentration can remove a significant portion of these impurities.[4]
-
Column Chromatography: A carefully selected gradient elution (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) is required. It is crucial to avoid overloading the column.
-
-
Data Summary: Common Byproducts and Mitigation
| Byproduct/Impurity | Formation Pathway | Identification | Mitigation Strategy |
| Isopropylidenemalononitrile | Incomplete cyclization of the Knoevenagel adduct.[3] | A major intermediate peak in GC-MS or LC-MS; distinct NMR signals. | Ensure adequate reaction time and temperature after sulfur addition; verify sulfur quality. |
| Elemental Sulfur (S₈) | Excess reagent used in the reaction. | Yellowish solid; insoluble in many solvents; low Rƒ on TLC. | Use a minimal effective excess of sulfur; wash with Na₂S solution; recrystallize the product. |
| Dithiane Derivatives | Dimerization of an α-sulfanylcarbonyl intermediate.[2] | Complex NMR spectra; mass spec peaks corresponding to dimers. | Maintain moderate reaction temperatures; avoid high concentrations of reactants. |
| Polymeric Materials | Uncontrolled, heat-induced polymerization of intermediates. | Dark, tarry, or gummy consistency; streaking on TLC. | Maintain strict temperature control (<60 °C); add reagents slowly; ensure efficient stirring. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
This protocol is a representative example and may require optimization.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (80 mL).
-
Reagents: Add acetone (5.8 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and finely powdered elemental sulfur (3.2 g, 0.1 mol).
-
Base Addition: While stirring, add triethylamine (10.1 g, 0.1 mol) dropwise over 10 minutes. The mixture may warm up slightly.
-
Reaction: Heat the mixture to 50-55 °C and maintain stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts and unreacted malononitrile, and air-dry. The typical yield of crude product is 60-75%.[5]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
Visualized Workflows and Mechanisms
Gewald Reaction Mechanism and Byproduct Formation
The following diagram illustrates the accepted mechanism for the Gewald reaction, highlighting the critical stages where monitoring is key and where byproducts are likely to form.
Caption: Key stages of the Gewald synthesis and points of byproduct formation.
Troubleshooting Workflow for Low Product Yield
This decision tree provides a logical path for diagnosing the root cause of low yields in your synthesis.
Caption: A logical workflow for troubleshooting low yields in thiophene synthesis.
References
-
ACS Omega (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
PMC (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
Organic Syntheses (n.d.). 2-NITROTHIOPHENE. Retrieved from [Link]
-
Wikipedia (n.d.). Thiophene. Retrieved from [Link]
-
PMC (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
Semantic Scholar (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ARKIVOC (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Der Pharma Chemica (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Wikipedia (n.d.). Gewald reaction. Retrieved from [Link]
Sources
"how to improve the yield of 2-Methylthiophene-3-carbonitrile synthesis"
Welcome to the technical support center for the synthesis of 2-Methylthiophene-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will explore scientifically-grounded synthetic strategies and provide in-depth, field-proven insights to ensure your success.
Introduction
2-Methylthiophene-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Unlike its more commonly synthesized isomer, 2-amino-5-methylthiophene-3-carbonitrile, the direct synthesis of this compound requires a multi-step approach. The well-known Gewald reaction, a cornerstone for producing 2-aminothiophenes, is not a direct route to this target molecule due to the inherent formation of the C2-amino group[1][2].
This guide presents two robust and validated synthetic pathways, followed by a comprehensive troubleshooting and FAQ section to address specific challenges you may encounter.
Part 1: Recommended Synthetic Strategies
We will focus on two logical and experimentally viable routes:
-
Route A: A two-step approach starting with the Gewald synthesis of 2-amino-5-methylthiophene-3-carbonitrile, followed by a reductive deamination (diazotization-reduction).
-
Route B: Construction of the thiophene core first, followed by a metal-catalyzed cyanation of a halogenated precursor (3-bromo-2-methylthiophene).
Strategy A: Deamination of a 2-Aminothiophene Precursor
This strategy leverages the high accessibility of the 2-amino-5-methylthiophene-3-carbonitrile intermediate via the well-established Gewald reaction[3][4]. The subsequent removal of the amino group provides the target molecule.
Workflow Diagram: Strategy A
Caption: Workflow for Strategy A: Gewald reaction followed by deamination.
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile [5]
-
Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add N,N-dimethylformamide (DMF, 100 mL) and elemental sulfur (12.1 g, 378 mmol).
-
Reagent Addition: Cool the mixture to -5 °C using an ice-salt bath. Add triethylamine (22.9 g, 227 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 0 °C.
-
Aldehyde Addition: Add propionaldehyde (26.3 g, 454 mmol) dropwise to the sulfur suspension.
-
Reaction: Stir the mixture at approximately 18 °C for 2 hours.
-
Nitrile Addition: Add a solution of malononitrile (25.0 g, 378 mmol) in DMF (50 mL) dropwise over 20 minutes, maintaining the temperature at 18-22 °C.
-
Workup: After stirring for an additional 45 minutes, pour the reaction mixture into 1.2 L of ice/water with vigorous stirring.
-
Isolation: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry in a vacuum oven at 50-60 °C. This typically yields the crude product (approx. 60-70%).
Step 2: Reductive Deamination
-
Diazotization: Suspend the crude 2-amino-5-methylthiophene-3-carbonitrile (10.0 g, 65.7 mmol) in a mixture of concentrated sulfuric acid (15 mL) and water (30 mL) in a 250 mL flask. Cool the mixture to 0-5 °C in an ice bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 5.0 g, 72.5 mmol) in 10 mL of water dropwise. Maintain the temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Reduction: In a separate flask, cool a 50% aqueous solution of hypophosphorous acid (H₃PO₂, 50 mL) to 0 °C. Slowly add the diazonium salt solution to the cold hypophosphorous acid with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Gas evolution (N₂) will be observed.
-
Workup: Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Strategy B: Metal-Catalyzed Cyanation of 3-Bromo-2-methylthiophene
This route involves first synthesizing a stable, halogenated thiophene intermediate, which is then converted to the nitrile. This avoids the formation and subsequent removal of the amino group.
Workflow Diagram: Strategy B
Caption: Workflow for Strategy B: Bromination followed by cyanation.
Step 1: Synthesis of 3-Bromo-2-methylthiophene [6]
-
Setup: In a flask protected from light, dissolve 2-methylthiophene (19.6 g, 0.2 mol) in 100 mL of a 1:1 mixture of acetic acid and chloroform.
-
Bromination: Cool the solution to 0 °C. Slowly add a solution of N-Bromosuccinimide (NBS, 35.6 g, 0.2 mol) in 150 mL of the same solvent mixture. Maintain the temperature below 10 °C.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Pour the mixture into water and extract with dichloromethane. Wash the organic layer with 5% sodium hydroxide solution and then with water until neutral.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can often be used directly or purified by vacuum distillation.
Step 2: Palladium-Catalyzed Cyanation [7]
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-methylthiophene (17.7 g, 0.1 mol), zinc cyanide (Zn(CN)₂, 8.8 g, 0.075 mol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.915 g, 1 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 1.11 g, 2 mol%).
-
Reaction: Add 150 mL of anhydrous N,N-dimethylacetamide (DMAc). Heat the mixture to reflux (or 120-130 °C) for 3-5 hours. Monitor the reaction progress by GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water (3 x 100 mL) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation to obtain 2-methylthiophene-3-carbonitrile.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
FAQs for Strategy A (Deamination Route)
Q1: My yield for the Gewald reaction (Step 1) is consistently low (<50%). What's going wrong?
A1: Low yields in the Gewald reaction are often traced back to three key areas:
-
Reagent Quality and Stoichiometry: Ensure your propionaldehyde is fresh and not oxidized. The stoichiometry between the aldehyde, malononitrile, and sulfur is critical. An excess of aldehyde can lead to side reactions.
-
Temperature Control: The initial addition of triethylamine and propionaldehyde is exothermic. If the temperature rises significantly above the recommended 0 °C, side products can form. Conversely, the main reaction phase at 18 °C needs to be maintained for completion.[5]
-
Reaction Time: The 2-hour stir time after aldehyde addition and the subsequent 45-minute period after nitrile addition are crucial for the reaction to proceed to completion. Cutting these times short will result in unreacted starting materials.
Q2: The diazotization reaction (Step 2) seems to fail, or I get a lot of dark, tarry byproducts.
A2: Diazotization of heterocyclic amines can be tricky. Here are the most common failure points:
-
Incomplete Dissolution: The 2-aminothiophene precursor must be fully protonated and dissolved in the acidic medium to react with nitrous acid. Ensure a fine powder is used and that it is well-suspended before adding sodium nitrite.
-
Temperature Excursion: This is the most critical parameter. The temperature must be kept below 5 °C. If it rises, the diazonium salt will decompose prematurely, leading to phenols and other decomposition products, which appear as a dark tar. Add the NaNO₂ solution very slowly, with efficient stirring and cooling.
-
Impure Starting Material: Impurities from the Gewald reaction can interfere with the diazotization. If problems persist, consider recrystallizing the 2-amino-5-methylthiophene-3-carbonitrile from ethanol/water before proceeding.
Q3: After the reduction with H₃PO₂, my final product is impure. What are the likely side products?
A3: The main side products arise from the diazonium intermediate reacting with other nucleophiles before it can be reduced.
-
Phenol Formation: If water attacks the diazonium salt (due to elevated temperatures), you will form 2-hydroxy-5-methylthiophene-3-carbonitrile.
-
Azo Coupling: If any unreacted 2-aminothiophene is present, it can couple with the diazonium salt to form colored azo compounds.
-
Incomplete Reduction: If the reduction is not complete, residual diazonium salts can decompose during workup, leading to a complex mixture. Ensure sufficient H₃PO₂ is used and allow adequate reaction time (overnight is recommended).
| Troubleshooting Summary: Strategy A | Probable Cause | Recommended Solution |
| Low Yield in Gewald Reaction | Poor temperature control; impure reagents. | Maintain <0°C during initial additions; use fresh aldehyde. |
| Tarry Diazotization | Temperature > 5°C; incomplete dissolution. | Add NaNO₂ solution slowly to a well-stirred, cold suspension. |
| Impure Final Product | Premature diazonium salt decomposition. | Ensure complete reduction by using sufficient H₃PO₂ and allowing overnight reaction. |
FAQs for Strategy B (Cyanation Route)
Q1: The bromination of 2-methylthiophene (Step 1) gives me a mixture of isomers and di-brominated products.
A1: Regioselectivity is key in this step.
-
Reaction Conditions: The reaction of 2-methylthiophene with NBS is highly regioselective for the 5-position under kinetic control. However, prolonged reaction times or elevated temperatures can lead to isomerization and di-bromination at the 4- and 5-positions. The primary product is 5-bromo-2-methylthiophene. To obtain the desired 3-bromo isomer, more specialized conditions are needed, often involving blocking/deblocking strategies or starting from a different precursor like 3-methylthiophene[8]. A direct bromination of 2-methylthiophene is unlikely to yield the 3-bromo isomer in high yield. The protocol provided is a general method and may need significant optimization or an alternative starting material for this specific isomer. A more reliable route to 3-bromo-2-methylthiophene may start from 2,3-dibromothiophene.
-
Stoichiometry: Use of more than one equivalent of NBS will inevitably lead to di-brominated species. Ensure precise measurement of your limiting reagent.
Q2: The palladium-catalyzed cyanation (Step 2) is not proceeding to completion.
A2: This reaction is sensitive to several factors:
-
Catalyst Activity: The palladium catalyst (Pd₂(dba)₃) can be sensitive to air and moisture. Ensure it is handled under an inert atmosphere. If the catalyst is old, its activity may be diminished.
-
Purity of Reactants: The reaction is intolerant of water. Use anhydrous solvents and ensure the 3-bromo-2-methylthiophene precursor is dry.
-
Ligand Choice: Dppf is generally a robust ligand for this type of cross-coupling. Ensure it is of high purity.
-
Zinc Cyanide Quality: Zinc cyanide can be hygroscopic. Use a freshly opened bottle or dry it in a vacuum oven before use. The use of zinc cyanide is also a safer alternative to other cyanide sources.[7]
Q3: How do I effectively remove the palladium catalyst and zinc salts during workup?
A3: This is a common challenge in cross-coupling reactions.
-
Filtration through Celite/Silica: A primary filtration through a pad of Celite is essential to remove the bulk of the precipitated catalyst and salts. For more complete removal, you can pass the crude mixture through a short plug of silica gel, eluting with your extraction solvent (e.g., ethyl acetate).
-
Aqueous Washes: Washing with an aqueous solution of ammonia or ethylenediamine can help chelate and remove residual palladium and zinc salts into the aqueous layer.
-
Chromatography: Final purification by column chromatography is almost always necessary to obtain a product of high purity, free from organometallic residues.
| Troubleshooting Summary: Strategy B | Probable Cause | Recommended Solution |
| Incorrect Bromination Isomer | Kinetic vs. thermodynamic control. | Re-evaluate the synthetic route to 3-bromo-2-methylthiophene. Direct bromination of 2-methylthiophene favors the 5-position. |
| Stalled Cyanation Reaction | Deactivated catalyst; presence of water. | Use anhydrous solvents and reagents; handle catalyst under inert gas. |
| Contamination with Metals | Incomplete removal during workup. | Filter through Celite, consider an ammonia wash, and perform column chromatography. |
References
- 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile. Benchchem.
- 2-Amino-5-methyl-3-thiophenecarbonitrile 138564-58-6 wiki. Guidechem.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
- 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis. ChemicalBook.
-
A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][9][10] benzodiazepine. Google Patents.
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Wikipedia.
- 2-Amino-5-methyl-3-thiophenecarbonitrile. Chem-Impex.
- Gewald reaction. Wikipedia.
- Method for preparing 2-methyl thiophene derivatives.
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
- 2-Amino-4-methylthiophene-3-carbonitrile | Request PDF.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Gewald Reaction. Organic Chemistry Portal.
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.
- 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile. AK Scientific, Inc.
- 2-Amino-5-methylthiophene-3-carbonitrile | 138564-58-6. Sigma-Aldrich.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxyl
- A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.
- 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. PubChem.
- 2-Amino-5-methylthiophene-3-carbonitrile | CAS 138564-58-6. Santa Cruz Biotechnology.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- 3-methylthiophene. Organic Syntheses Procedure.
- (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- 2-Amino-5-methylthiophene-3-carbonitrile. Apollo Scientific.
- 2-Amino-5-methylthiophene-3-carbonitrile | Biochemical Assay Reagent. MedChemExpress.
- β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiprolifer
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Page loading... [wap.guidechem.com]
- 6. CN101987842A - Method for preparing 2-methyl thiophene derivatives - Google Patents [patents.google.com]
- 7. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Purification of Polar Thiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common purification challenges encountered with polar thiophene derivatives. The inherent polarity of these compounds, often due to various functional groups, can complicate standard purification protocols. This resource offers practical, field-proven insights to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar thiophene derivatives?
Polar thiophene derivatives present a unique set of purification challenges primarily due to their enhanced solubility in polar solvents and strong interactions with polar stationary phases like silica gel. Key issues include:
-
Poor Separation in Normal-Phase Chromatography: The high polarity can cause compounds to move with the solvent front or streak extensively on silica gel, leading to poor resolution from impurities.[1]
-
Compound Instability: Some thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[2]
-
Crystallization Difficulties: The same functional groups that increase polarity can also inhibit the formation of a well-ordered crystal lattice, often resulting in oils or amorphous solids.[2]
-
Co-elution with Polar Impurities: Polar byproducts and unreacted starting materials often have similar chromatographic behavior to the desired polar thiophene derivative, making separation difficult.[1]
Q2: My polar thiophene derivative is streaking badly on the TLC plate and column. What's causing this and how can I fix it?
Streaking, or "tailing," is a common issue when purifying polar compounds on silica gel.[1][2]
Causality: This phenomenon occurs due to strong, sometimes irreversible, interactions between the polar functional groups of your thiophene derivative and the acidic silanol groups on the surface of the silica gel. This strong binding prevents the compound from moving uniformly with the mobile phase, resulting in a continuous "streak" rather than a compact spot or band.
Solutions:
-
Solvent System Modification:
-
Increase Eluent Polarity: A more polar eluent will better compete with the stationary phase for interaction with your compound, facilitating its movement. For very polar compounds, you may need to move beyond standard ethyl acetate/hexane systems to more aggressive solvents like methanol or acetonitrile.[3]
-
Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help by protonating basic sites on the silica and reducing unwanted interactions. For basic thiophene derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) can neutralize the acidic silica surface, preventing strong adsorption of the basic compound.[1][2]
-
-
Stationary Phase Deactivation: If your compound is particularly sensitive, you can deactivate the silica gel before packing the column. This is often done by preparing the silica slurry in the eluent containing a small percentage of a base like triethylamine.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase.
-
Neutral Alumina: This can be a good alternative for acid-sensitive compounds.[2]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be highly effective.[3][4]
-
Q3: My thiophene derivative seems to be degrading on the silica gel column. How can I confirm this and what are my options?
Degradation on silica is a significant concern for sensitive molecules.[2]
Confirmation (2D TLC):
-
Spot your crude material on a TLC plate.
-
Develop the plate in a suitable eluent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
If new spots appear that were not present after the first development, it indicates that your compound is degrading on the silica.[3]
Solutions:
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.[2]
-
Use Deactivated Silica or Alumina: As mentioned in Q2, these are excellent options to reduce degradation.[2]
-
Switch to Reverse-Phase Chromatography: This is often the best solution for very sensitive polar compounds.
-
Consider Non-Chromatographic Methods: If degradation is severe, explore purification by crystallization, distillation (if applicable), or extraction.
Troubleshooting Guides
Guide 1: Column Chromatography of Polar Thiophene Derivatives
This guide provides a systematic approach to troubleshooting common column chromatography issues.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for troubleshooting column chromatography."
Detailed Protocol: Optimizing Eluent Systems with Modifiers
-
Initial TLC Screening: Spot the crude mixture on multiple TLC plates. Develop each plate in a different solvent system (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol).[2]
-
Identify Streaking: Observe the spot shape. If streaking is present, proceed to the next step.
-
Prepare Modified Eluents:
-
For suspected basic compounds: Prepare the best-performing eluent from step 1 with an added 0.5% triethylamine.
-
For suspected acidic compounds: Prepare the eluent with an added 0.5% acetic acid.
-
-
Comparative TLC: Develop TLC plates in the modified eluents and compare the spot shape and Rf values to the original eluent. A more compact spot indicates successful suppression of unwanted interactions.
-
Column Chromatography: Pack and run the column using the optimized modified eluent system.
Guide 2: Crystallization of Polar Thiophene Derivatives
Polar functional groups can interfere with crystal lattice formation, often leading to the product "oiling out."[2]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Decision guide for troubleshooting crystallization."
Detailed Protocol: Two-Solvent Crystallization for Oily Compounds
-
Solvent Selection: Identify a "good" solvent that dissolves your oily compound readily at room temperature and a "poor" solvent in which your compound is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the oil in the minimum amount of the "good" solvent.
-
Induce Turbidity: Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy (turbid).[2]
-
Clarification: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool to room temperature slowly. If no crystals form, place it in a refrigerator, and then a freezer. Avoid rapid cooling which can cause the compound to oil out again.[2]
-
Induce Nucleation (if necessary): If crystals are slow to form, scratch the inside of the flask at the surface of the solution with a glass rod or add a small seed crystal of the pure compound.[2]
-
Isolation: Collect the crystals by filtration and wash with a small amount of ice-cold "poor" solvent.
Data Tables for Reference
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Common non-polar component of eluent systems. |
| Dichloromethane | 3.1 | 40 | Good for dissolving a wide range of compounds. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, widely used. |
| Acetonitrile | 5.8 | 82 | A more polar solvent, often used in reverse-phase. |
| Methanol | 5.1 | 65 | A very polar solvent, used to elute highly polar compounds. |
| Water | 10.2 | 100 | The most polar solvent, used in reverse-phase. |
| Triethylamine | 1.8 | 90 | Basic modifier for chromatography. |
| Acetic Acid | 6.2 | 118 | Acidic modifier for chromatography. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Streaking/Tailing | Strong interaction with silica | Add a modifier (TEA/AcOH) to the eluent.[1][2] |
| Compound Degradation | Acidic nature of silica | Use deactivated silica, neutral alumina, or reverse-phase.[2] |
| "Oiling Out" | Impurities, rapid cooling | Purify further, use a two-solvent system, cool slowly.[2] |
| No Crystals Form | Solution not saturated, no nucleation | Concentrate the solution, scratch the flask, add a seed crystal.[2] |
| Poor Separation | Suboptimal eluent, column overload | Screen various solvent systems via TLC, reduce sample load.[2] |
References
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Acetylthiophene.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Methylthiophene-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methylthiophene-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this important synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction outcomes.
The synthesis of 2-Methylthiophene-3-carbonitrile, a key building block in medicinal chemistry and materials science, is most commonly and reliably achieved through the cyanation of a pre-functionalized thiophene ring, specifically 3-bromo-2-methylthiophene. This guide will focus on the optimization of this nucleophilic aromatic substitution reaction, often employing a copper(I) cyanide reagent in a process analogous to the Rosenmund-von Braun reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Methylthiophene-3-carbonitrile?
The most direct and frequently employed method is the nucleophilic substitution of 3-bromo-2-methylthiophene with a cyanide source. Copper(I) cyanide (CuCN) is a standard reagent for this transformation, typically requiring a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
Q2: Why is a high reaction temperature necessary?
The carbon-bromine bond on the electron-rich thiophene ring is relatively strong, and the aromatic system requires significant thermal energy to undergo nucleophilic substitution. Temperatures in the range of 150-200 °C are common to achieve a reasonable reaction rate. The choice of a high-boiling solvent is therefore critical.
Q3: How can I effectively monitor the progress of the reaction?
Reaction progress can be monitored by taking small aliquots from the reaction mixture (after cooling and quenching) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a non-polar solvent system like ethyl acetate/hexanes is typically effective. The disappearance of the starting material (3-bromo-2-methylthiophene) and the appearance of the more polar product spot are indicative of conversion.
Q4: What are the primary safety concerns when working with metal cyanides?
Metal cyanides like CuCN are highly toxic. They can be fatal if swallowed, inhaled, or absorbed through the skin. A critical danger is the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Always have a cyanide poisoning antidote kit available and ensure you are trained in its use. Acidic workup conditions should be strictly avoided until all residual cyanide has been neutralized with an appropriate quenching agent, such as an aqueous solution of sodium hypochlorite (bleach) or a mixture of ferrous sulfate and sodium hydroxide.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Reaction: Cyanation of 3-bromo-2-methylthiophene
Materials:
-
3-bromo-2-methylthiophene (1.0 eq)
-
Copper(I) cyanide (1.2 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Aqueous ammonia (e.g., 10-15%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add copper(I) cyanide (1.2 eq).
-
Reagent Addition: Add anhydrous NMP to the flask to create a slurry. Add 3-bromo-2-methylthiophene (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere and maintain vigorous stirring. Monitor the reaction by TLC or GC-MS every 2-4 hours. The reaction typically requires 12-24 hours for completion.
-
Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a vigorously stirred aqueous ammonia solution (e.g., 10-15%). This step is crucial for complexing and dissolving the copper salts. Stir for 30-60 minutes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with toluene or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 2-Methylthiophene-3-carbonitrile.
Data for Reaction Optimization
The following table outlines key parameters that can be adjusted to optimize reaction yield and purity.
| Parameter | Options / Range | Rationale & Scientific Justification | Expected Outcome |
| Cyanide Source | CuCN, KCN/NaCN + Catalyst | CuCN is often used stoichiometrically and is effective but can be challenging to remove. Catalytic systems with KCN or NaCN can be more economical but may require phase-transfer catalysts or specific ligands. | CuCN generally provides reliable, albeit slower, conversion. Catalytic systems can be faster but may require more optimization. |
| Solvent | NMP, DMF, Pyridine | A high-boiling, polar aprotic solvent is required to dissolve the reagents and reach the necessary reaction temperature. NMP (b.p. 202 °C) is often preferred over DMF (b.p. 153 °C) for its higher boiling point and stability. | NMP typically gives higher yields for less reactive aryl halides due to the ability to safely reach higher temperatures. |
| Temperature | 150 - 200 °C | The reaction rate is highly temperature-dependent. Higher temperatures increase the rate of the desired substitution but can also lead to decomposition of the solvent or product. | An optimal temperature will maximize conversion within a reasonable timeframe while minimizing byproduct formation. This must be determined empirically. |
| Equivalents of CuCN | 1.1 - 1.5 eq | A slight excess of the cyanide source is used to drive the reaction to completion according to Le Châtelier's principle. | Using ~1.2 equivalents is often a good balance between ensuring complete conversion and minimizing waste and purification difficulties. |
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Cause A: Inefficient Knoevenagel-Cope Condensation in a Gewald-type approach. While not the primary route for this specific molecule, if attempting a multi-component synthesis, the initial condensation is critical. The choice of base (e.g., morpholine, piperidine, triethylamine) is key to catalyzing this step.[1]
Possible Cause B: Poor Sulfur Solubility or Reactivity. In thiophene ring-forming reactions like the Gewald synthesis, sulfur must be sufficiently soluble and reactive. Polar solvents like ethanol or DMF and gentle heating (40-60 °C) can improve its reactivity.[1]
Possible Cause C: Inactive Copper(I) Cyanide. CuCN is susceptible to oxidation and hydration. Old or improperly stored reagent may have reduced activity.
-
Solution: Use a new bottle of high-purity CuCN. If activity is still low, consider purifying the CuCN before use.
Possible Cause D: Insufficient Reaction Temperature. The nucleophilic substitution on the thiophene ring has a high activation energy.
-
Solution: Ensure your heating mantle and thermometer are calibrated. If using DMF, consider switching to a higher-boiling solvent like NMP to safely increase the reaction temperature.
Possible Cause E: Impure Starting Material. Impurities in the 3-bromo-2-methylthiophene can interfere with the reaction.
-
Solution: Verify the purity of your starting material by NMR or GC-MS. If necessary, purify it by distillation or chromatography before use.
Issue 2: Formation of Significant Side Products
Possible Cause A: Thermal Decomposition. Excessively high temperatures can cause the solvent (e.g., DMF) or the product to decompose, leading to a complex mixture.
-
Solution: Methodically lower the reaction temperature in 5-10 °C increments to find the optimal point where the reaction proceeds cleanly.
Possible Cause B: Presence of Water. Water can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, especially at high temperatures.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Issue 3: Difficulty in Product Purification
Possible Cause A: Persistent Copper Contamination. Copper salts are notoriously difficult to remove and can complicate purification, often causing streaking on TLC plates and broad peaks in chromatography.
-
Solution: The workup with aqueous ammonia is critical. The ammonia acts as a ligand to form a water-soluble copper-ammonia complex ([Cu(NH₃)₄]²⁺), which is then efficiently removed into the aqueous phase. If ammonia is insufficient, a wash with a solution of ethylenediamine may be more effective.
Possible Cause B: Product Co-elutes with an Impurity. The product may have a similar polarity to the starting material or a side product, making chromatographic separation difficult.
-
Solution: Screen different solvent systems for column chromatography. A switch from ethyl acetate/hexanes to dichloromethane/hexanes or using a small percentage of a more polar solvent like methanol can alter the selectivity and improve separation.
Visualized Experimental and Troubleshooting Workflows
The following diagrams illustrate the key decision points in the synthesis and troubleshooting process.
Caption: A streamlined workflow for the synthesis of 2-Methylthiophene-3-carbonitrile.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Gewald Reaction - Wikipedia . Provides a general overview of the Gewald aminothiophene synthesis, a fundamental multi-component reaction for building thiophene rings. [Link][2]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry. A detailed computational study on the mechanism of the Gewald reaction, highlighting the complexity of sulfur chemistry involved. [Link][3]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv . A preprint article discussing the mechanistic pathways, including the initial Knoevenagel-Cope condensation and the role of polysulfide intermediates. [Link][4]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar . A review covering the versatility, reaction conditions, and various versions of the Gewald reaction. [Link][5]
-
Gewald Reaction - Organic Chemistry Portal . A concise summary of the Gewald reaction, including its mechanism and links to recent literature. [Link][6]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC . A review focusing on environmentally friendly approaches to the Gewald reaction, including the use of water as a solvent and alternative catalysts. [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Thiophene-3-Carbonitriles
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of thiophene-3-carbonitriles, particularly via the Gewald reaction. The inherent exothermicity of this multicomponent reaction presents significant challenges, from ensuring reproducibility to maintaining safety, especially during scale-up. This document provides in-depth, field-proven insights through a practical question-and-answer format to help you navigate and control these exothermic events effectively.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction, and why is it often exothermic?
The Gewald reaction is a one-pot synthesis that produces a polysubstituted 2-aminothiophene.[1] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[1][2]
The overall exothermic nature of the reaction arises from two main stages:
-
Knoevenagel-Cope Condensation: The initial step is a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[3][4][5] This reaction forms a stable α,β-unsaturated nitrile intermediate and releases heat.[1] The choice and amount of base (e.g., morpholine, piperidine, triethylamine) can significantly influence the rate and intensity of this initial exotherm.[6]
-
Sulfur Addition and Cyclization: The subsequent reaction of the intermediate with elemental sulfur involves the opening of the S₈ ring and the formation of polysulfide intermediates.[3][4] The final ring-closure and aromatization to the stable thiophene ring is the thermodynamic driving force of the reaction and is also a significant heat-generating step.[3][4]
Q2: What are the primary safety risks associated with an uncontrolled exotherm in this synthesis?
An uncontrolled exothermic reaction can quickly escalate into a dangerous thermal runaway.[7][8] The primary risks are:
-
Rapid Temperature and Pressure Increase: As the reaction accelerates, the heat generated cannot be dissipated effectively, leading to a rapid rise in temperature.[8] This can cause the solvent to boil, leading to a dangerous pressure buildup in a sealed or inadequately vented vessel, potentially causing an explosion.[9]
-
Toxic Gas Release: The decomposition of reactants or intermediates at elevated temperatures can release toxic gases. For instance, side reactions involving cyanides or sulfur compounds can be hazardous.
-
Formation of Unstable Side Products: High temperatures can promote the formation of unpredictable and potentially unstable byproducts or lead to polymerization.[6]
-
Batch Failure: At a minimum, an uncontrolled exotherm will likely lead to a failed reaction with low yield and a complex mixture of impurities that is difficult to purify.[6]
Q3: How can I anticipate and quantify the potential exotherm of my specific reaction?
Predicting the exact thermal behavior is crucial for safe process design, especially during scale-up.[7]
-
Reaction Calorimetry: The most reliable method is to use a reaction calorimeter (RC1) or similar instrument. This technique measures the rate of heat evolution in real-time under controlled conditions, providing critical data on the total heat of reaction, maximum heat flow, and the adiabatic temperature rise. This data is essential for safe scale-up.[7]
-
Small-Scale Pilot Runs: Before attempting a large-scale reaction, perform a small-scale (e.g., 1-5 g) run with careful temperature monitoring. A probe placed directly in the reaction mixture will show the rate of temperature increase and help identify the most energetic phases of the reaction.
-
Substrate and Reagent Analysis: Highly reactive carbonyl compounds or less sterically hindered substrates may react more vigorously. Similarly, the choice of base is critical; stronger bases can accelerate the initial condensation.[6]
Q4: What are the most critical parameters to adjust for controlling the reaction exotherm?
Effective management hinges on controlling the rate of heat generation relative to the rate of heat removal. Key parameters include:
-
Rate of Reagent Addition: This is the most common and effective control method. Instead of adding all reagents at once, use a syringe pump or dropping funnel for the controlled, slow addition of the most reactive component (often the base or catalyst).
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0-10 °C) to moderate the initial Knoevenagel condensation. Use an efficient cooling bath (ice-water, cryocooler) to actively remove heat as it is generated.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the reaction rate is much higher, potentially initiating a runaway. Ensure vigorous and efficient stirring, especially in larger vessels, to maintain a homogenous temperature throughout the mixture.[7]
-
Solvent Selection: The choice of solvent affects reagent solubility and the overall heat capacity of the system. Polar solvents like ethanol, methanol, or DMF can improve the solubility and reactivity of sulfur, but the reaction may need to be managed at a lower temperature.[6]
-
Concentration: Running the reaction at a lower concentration (i.e., with more solvent) increases the thermal mass of the system, allowing it to absorb more heat without a dramatic temperature increase.
Troubleshooting Guide: Exothermic Events
Issue 1: A sharp, uncontrolled temperature spike occurs immediately after adding the base.
-
Primary Cause: The Knoevenagel-Cope condensation is proceeding too quickly. This is common with unhindered aldehydes/ketones or when using a highly active base.
-
Troubleshooting & Resolution:
-
Reduce Addition Rate: The most crucial step. Add the base catalyst (e.g., triethylamine, morpholine) dropwise via a pressure-equalizing dropping funnel or a syringe pump over an extended period (e.g., 30-60 minutes).
-
Pre-Cool the Reaction: Before adding the base, cool the initial mixture of the carbonyl compound, active methylene nitrile, and sulfur in the solvent to 0-5 °C using an ice bath.
-
Select a Milder Base: If the reaction remains too vigorous, consider using a less potent base.
-
Dilute the Reaction: Increase the solvent volume to better absorb the heat generated.
-
Issue 2: The reaction temperature is stable initially, but then a second, unexpected exotherm occurs later.
-
Primary Cause: This delayed exotherm is typically associated with the sulfur addition and cyclization phase.[3][4] It can happen if the initial condensation is complete but the sulfur does not immediately react, leading to an accumulation of the α,β-unsaturated nitrile intermediate. Once the temperature rises sufficiently to activate the sulfur, the cyclization proceeds rapidly.
-
Troubleshooting & Resolution:
-
Control Sulfur Addition: If the protocol allows, add the elemental sulfur in portions rather than all at once. This meters the rate-limiting reagent for the second phase.
-
Maintain Moderate Temperature: After the initial condensation, gently heat the reaction to a controlled temperature (e.g., 40-50 °C) to encourage smooth and steady consumption of the sulfur, rather than allowing a buildup of intermediates that react all at once.[6]
-
Ensure Sulfur Solubility: Use a solvent that effectively dissolves sulfur (e.g., DMF) or use finely powdered (micronized) sulfur to increase its surface area and reactivity.[6]
-
Issue 3: During scale-up from 10g to 100g, a previously manageable reaction becomes uncontrollable.
-
Primary Cause: The surface-area-to-volume ratio decreases significantly upon scale-up.[7] A reaction vessel that is 10 times larger in volume does not have 10 times the surface area for heat dissipation. Heat generated internally cannot be removed efficiently through the vessel walls, leading to thermal runaway.[7]
-
Troubleshooting & Resolution:
-
Do Not Scale Linearly: Never assume a reaction that is safe at a small scale will be safe at a larger one by simply multiplying reagent quantities.[7]
-
Re-optimize Addition Rates: The rate of addition for the limiting reagent must be significantly slower at a larger scale. What took 10 minutes at 10g may need to take 2 hours at 100g.
-
Improve Heat Transfer: Use a reaction vessel with a larger surface area (e.g., a fluted flask) or switch to a jacketed reactor with a circulating cooling fluid for more efficient heat removal.
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor is a modern and much safer alternative.[10] Microreactors offer superior heat transfer, minimizing the risk of thermal runaway by design.[10]
-
Issue 4: The final product is a dark, tarry mixture with very low yield of the desired thiophene-3-carbonitrile.
-
Primary Cause: This is a classic sign of an uncontrolled exotherm causing thermal decomposition and polymerization of reactants or intermediates.[6] Localized hot spots due to poor mixing are often the culprit.
-
Troubleshooting & Resolution:
-
Improve Mechanical Stirring: Switch from a small magnetic stir bar to an overhead mechanical stirrer, which provides much more efficient and powerful mixing, especially for viscous solutions or slurries.
-
Review All Control Parameters: This result indicates a fundamental failure in heat management. Re-evaluate and implement stricter controls on temperature, addition rate, and concentration as described in the issues above.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[6][11] If starting material is consumed rapidly with the concurrent formation of multiple dark spots on the TLC plate, it is a strong indicator of decomposition due to excessive heat.
-
Data Summary & Recommended Control Strategies
| Parameter | Impact on Exotherm | Recommended Control Strategy |
| Base Addition Rate | High | Slow, controlled addition via syringe pump or dropping funnel. |
| Initial Temperature | High | Pre-cool reaction mixture to 0-10 °C before base addition. |
| Stirring/Mixing | High | Use overhead mechanical stirring for scales >5g to eliminate hot spots. |
| Reactant Concentration | Medium | Use a more dilute solution to increase thermal mass. |
| Sulfur Form | Medium | Use finely powdered (micronized) sulfur for better reactivity. |
| Solvent Choice | Medium | Use polar solvents like DMF or ethanol to improve sulfur solubility.[6] |
| Reaction Scale | Critical | Re-evaluate all parameters upon scale-up; do not scale linearly.[7] |
Visual Workflow Diagrams
Troubleshooting an Unexpected Exotherm
Caption: Workflow for immediate response and analysis of an unexpected exothermic event.
Decision Tree for Exotherm Management Strategy
Caption: Decision-making framework for selecting an appropriate exotherm control strategy based on reaction scale.
References
- Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). ACS Omega.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.
- Synthetic path way for synthesis of 2,4-diamino-thiophene-3-carbonitriles 3a,b. (n.d.). ResearchGate.
- Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. (n.d.). Google Patents.
- Gewald reaction. (n.d.). Wikipedia.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- Key Factors for Successful Scale-Up in Organic Synthesis. (n.d.). Pure Synth.
- Runaway Chemical Reactions: Causes and Prevention. (2024). zeal.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- When it comes to scaling up organic synthesis, it pays to think small. (n.d.). James Mitchell Crow.
- Monitoring Reactions by TLC. (n.d.). Wsu.
- Emergency Runaway Reaction - What Precedes? What Follows?. (n.d.). Aidic.
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- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure-synth.com [pure-synth.com]
- 8. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 9. aidic.it [aidic.it]
- 10. rsc.org [rsc.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Characterization of Multifunctional Thiophene Compounds
Mission Statement
Welcome to the Thiophene Characterization Support Center. Multifunctional thiophene compounds—ranging from small-molecule drug candidates to conjugated polythiophenes (e.g., P3HT)—present unique analytical hurdles. Their extended
Module 1: Structural Elucidation & NMR Troubleshooting
Q1: My H NMR spectrum shows broad, featureless humps in the aromatic region, or expected signals are missing entirely. Is my synthesis failed?
Diagnosis: Likely
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR:
-
Action: Heat the sample to 50°C–60°C directly in the NMR probe.
-
Expectation: Sharpening of peaks confirms aggregation. If peaks remain broad, consider polymeric dispersity or paramagnetic impurities (see Module 3).
-
-
Solvent Switch:
-
Action: Switch from CDCl
to Chlorobenzene- or 1,1,2,2-Tetrachloroethane- (TCE- ). -
Reasoning: These aromatic solvents compete for
-stacking sites, disrupting aggregates better than aliphatic solvents. TCE- also allows heating up to 100°C+ for stubborn polymers.
-
-
Concentration Check:
-
Action: Dilute by 50%. If chemical shifts change or peaks sharpen, the species is aggregating.
-
Expert Insight:
"Aggregation is a silent data killer. A 'missing' peak often hides in the baseline due to extreme broadening. Always validate 'purity' with high-temperature NMR before discarding a reaction."
Q2: How do I definitively quantify Regioregularity (RR) in poly(3-substituted thiophenes)?
The Challenge: In poly(3-alkylthiophenes) like P3HT, the coupling direction (Head-to-Tail vs. Head-to-Head) dictates electronic performance. Regiorandom defects create steric twists that break conjugation.[1]
Analytical Workflow:
-
Target Region: Focus on the
-methylene protons (the first CH of the alkyl chain attached to the thiophene ring). -
Signal Assignment:
-
Head-to-Tail (HT-HT):
ppm (The desired "regioregular" triad). -
Head-to-Head (HH) / Tail-to-Tail (TT):
ppm.
-
-
Calculation:
Visualization: NMR Troubleshooting Logic
Figure 1: Decision tree for diagnosing and resolving spectral broadening in thiophene NMR analysis.
Module 2: Electronic Profiling (HOMO/LUMO)
Q3: I cannot observe a reduction peak in my Cyclic Voltammetry (CV). How do I calculate the LUMO level?
The Issue: Many thiophene derivatives are electron-rich (p-type) and show clear oxidation peaks but have reduction potentials outside the electrochemical window of standard solvents (e.g., Dichloromethane).
The Hybrid Protocol (CV + UV-Vis): Do not rely on calculated (DFT) values alone. Use the Optical Bandgap approximation.
-
Determine HOMO via CV:
-
Measure the onset oxidation potential (
) vs. Ferrocene/Ferrocenium ( ). -
Note: 4.8 eV is the vacuum level reference for Fc/Fc+.
-
-
Determine Optical Bandgap (
):-
Run UV-Vis absorption in solution (or film).
-
Locate the onset of the absorption edge (intersection of the baseline and the tangent of the absorption cliff).
-
-
Calculate LUMO:
Data Presentation: CV Parameter Table
| Parameter | Symbol | Source Method | Critical Note |
| Oxidation Onset | Cyclic Voltammetry | Use onset, not peak ( | |
| Reference Potential | Internal Standard | Add Ferrocene after initial scan to calibrate pseudo-reference electrodes. | |
| Optical Gap | UV-Vis Spectroscopy | Use absorption edge, not |
Visualization: Energy Level Determination
Figure 2: Workflow for deriving HOMO/LUMO levels when reduction peaks are inaccessible.
Module 3: Purity & Stability
Q4: My thiophene compound degrades (turns dark/insoluble) after a few days on the bench. Why?
Causality:
-
Photo-Oxidation: The sulfur atom in the thiophene ring, combined with extended conjugation, makes these compounds prone to singlet oxygen sensitization (
) under ambient light, leading to sulfoxide formation or cross-linking. -
Residual Catalyst: Trace Palladium (Pd) or Nickel (Ni) from cross-coupling reactions (Suzuki/Kumada) acts as a radical initiator, accelerating degradation.
Purification & Storage Protocol:
-
Catalyst Scavenging (Mandatory):
-
Simple Celite filtration is insufficient for optoelectronic grade materials.
-
Method: After the reaction, treat the organic layer with a metal scavenger (e.g., sodium diethyldithiocarbamate or thiol-functionalized silica gel) for 1-2 hours before column chromatography.
-
Limit: Target < 50 ppm residual metal.
-
-
Storage:
-
Store under Argon/Nitrogen.
-
Wrap vials in aluminum foil (light exclusion).
-
Keep at -20°C for long-term stability.
-
References
-
NIST. "Measuring Order in Regioregular Poly(3-hexylthiophene) with Solid-State 13C CPMAS NMR." National Institute of Standards and Technology. Link
-
ACS Omega. "
-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers." American Chemical Society.[2] Link -
BenchChem. "Technical Support Center: Overcoming Solubility Issues with Thiophene Derivatives." BenchChem Protocols. Link
-
RSC Advances. "Water soluble polythiophenes: preparation and applications." Royal Society of Chemistry. Link
-
Macromolecules. "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." American Chemical Society.[2] Link
Sources
Technical Support Center: Strategies for Selective Functionalization of the Thiophene Ring
Welcome to the technical support center for thiophene chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with the selective functionalization of the thiophene ring. Here, we address common experimental issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and selective modification of the thiophene core.
Q1: Why is the C2 position of thiophene so much more reactive than the C3 position in most reactions?
A1: The preferential reactivity of the C2 (or α) position over the C3 (or β) position is a cornerstone of thiophene chemistry and stems from the electronic structure of the ring.
-
Electrophilic Aromatic Substitution (SEAr): Thiophene is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[1] When an electrophile attacks, it forms a positively charged intermediate known as a sigma complex or arenium ion. The attack at C2 allows for the positive charge to be delocalized over three resonance structures, including a crucial one where the sulfur atom's lone pair directly stabilizes the charge. In contrast, attack at C3 results in only two resonance structures, and the sulfur atom is less effective at stabilizing the adjacent positive charge.[1][2][3] This greater stabilization of the C2-attack intermediate means the activation energy for this pathway is significantly lower, making it the kinetically and thermodynamically preferred site.[3][4]
-
Deprotonation (Metalation): The C2 proton is also the most acidic. This is due to the inductive electron-withdrawing effect of the adjacent sulfur atom and the ability of the sulfur d-orbitals to stabilize the resulting carbanion. Therefore, strong bases like organolithium reagents will preferentially abstract the C2 proton.[5][6]
Q2: How do I decide between direct C-H activation, metalation, and classical electrophilic substitution for my target molecule?
A2: The choice of strategy depends on three key factors: the desired position of functionalization (regioselectivity), the nature of the substituent to be introduced, and the functional group tolerance of the starting material.
Table 1: Comparison of Key Functionalization Strategies
| Strategy | Primary Regioselectivity | Common Reagents | Functional Group Tolerance | Key Advantages |
| Electrophilic Substitution | C2 (unless blocked or directed otherwise) | NBS, NIS, Ac₂O, HNO₃/H₂SO₄ | Poor for acid/base sensitive groups | Simple, often high-yielding for basic substitutions. |
| Metalation-Alkylation | C2 (kinetic) | n-BuLi, s-BuLi, LDA, Knochel-Hauser bases | Poor for electrophilic groups (ketones, esters) on substrate | Excellent for creating C-C bonds with a wide range of electrophiles.[7][8] |
| Transition Metal-Catalyzed C-H Activation | Varies (C2, C3, C4, C5) | Pd, Rh, Ni, Co catalysts with ligands/additives | Generally very good | High functional group tolerance; can access positions difficult to reach otherwise.[9][10][11] |
The following workflow provides a general decision-making framework.
Sources
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- 3. researchgate.net [researchgate.net]
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- 10. Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp 3 )–H bond functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00657G [pubs.rsc.org]
- 11. Transition metal-catalyzed C(sp2)-H acylation and olefination reactions for the functionalization of (Hetero)Arenes [addi.ehu.eus]
Validation & Comparative
The Unmistakable Fingerprint: A Comparative Guide to Interpreting the Mass Spectrum of 2-Methylthiophene-3-carbonitrile
In the landscape of drug discovery and molecular analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, providing a molecular fingerprint that, when expertly interpreted, reveals the intricate architecture of a molecule. This guide offers a deep dive into the electron ionization mass spectrum of 2-Methylthiophene-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will not only dissect its fragmentation pattern but also draw critical comparisons with structurally related analogs to highlight the subtle yet telling differences that arise from substituent placement and functionality.
The Rationale of Electron Ionization Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[1][2] This energetic encounter ejects an electron, forming a radical cation known as the molecular ion (M•+), which is often unstable.[3] The excess energy causes the molecular ion to fragment in predictable ways, governed by the inherent stability of the resulting ions and neutral losses.[4][5] This fragmentation pattern is the key to structural elucidation. For aromatic systems like thiophenes, the stable ring structure often leads to a prominent molecular ion peak.[4]
Interpreting the Mass Spectrum of 2-Methylthiophene-3-carbonitrile
While a publicly available, fully annotated mass spectrum for 2-Methylthiophene-3-carbonitrile is not readily found, we can predict its fragmentation pattern with a high degree of confidence by examining its structure and comparing it to the known mass spectra of thiophene, 2-methylthiophene, and 3-thiophenecarbonitrile.
The structure of 2-Methylthiophene-3-carbonitrile suggests several likely fragmentation pathways upon electron ionization. The molecular ion (M•+) is expected to be observed at an m/z corresponding to its molecular weight (C6H5NS, 123.18 g/mol ).
Predicted Key Fragmentation Pathways for 2-Methylthiophene-3-carbonitrile:
-
Loss of a Hydrogen Radical (H•): A common fragmentation for methylated aromatic compounds is the loss of a hydrogen radical from the methyl group to form a stable thiophenylmethylium-type cation. This would result in a significant peak at m/z 122 .
-
Loss of Acetonitrile (CH3CN): Rearrangement and cleavage of the ring could lead to the elimination of a stable neutral molecule like acetonitrile. This would produce a fragment at m/z 82 .
-
Loss of the Cyano Radical (•CN): Direct cleavage of the carbon-carbon bond between the thiophene ring and the nitrile group would result in the loss of a cyano radical, yielding a fragment at m/z 97 .
-
Ring Cleavage: Thiophene rings can undergo complex fragmentation, often involving the loss of acetylene (C2H2) or thioformaldehyde (H2CS), leading to smaller fragments.
A Comparative Analysis: Deducing Structure from Fragmentation
To understand the significance of the predicted fragmentation of 2-Methylthiophene-3-carbonitrile, a comparison with simpler, related molecules is instructive.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Interpretation of Key Fragments |
| Thiophene | 84[6] | 58, 45[6] | Loss of C2H2 (acetylene) to form [C2H2S]•+ (m/z 58); formation of [CHS]+ (m/z 45).[6][7] |
| 2-Methylthiophene | 98[8][9] | 97, 53[8] | Loss of H• to form the stable thienylmethyl cation (m/z 97); loss of CH3CS.[8] |
| Thiophene-3-carbonitrile | 109[10][11] | 83, 64 | Loss of CN (m/z 83); loss of HCN and C2H2. |
| 2-Methylthiophene-3-carbonitrile | 123 (Predicted) | 122, 97, 82 (Predicted) | Loss of H•; Loss of •CN; Loss of CH3CN. |
This comparative data underscores how the presence and position of the methyl and cyano groups are expected to direct the fragmentation of 2-Methylthiophene-3-carbonitrile, leading to a unique mass spectrum.
Visualizing the Fragmentation Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the predicted primary fragmentation pathways for 2-Methylthiophene-3-carbonitrile and its comparative analogs.
Caption: Predicted fragmentation of 2-Methylthiophene-3-carbonitrile.
Caption: Key fragmentations of comparative thiophene derivatives.
Experimental Protocol: Acquiring an EI Mass Spectrum
For researchers seeking to validate these predictions, the following is a generalized protocol for acquiring an EI mass spectrum of a solid, thermally stable compound like 2-Methylthiophene-3-carbonitrile.
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Direct Insertion Probe (DIP) or a gas chromatograph (GC) inlet.
Procedure using a Direct Insertion Probe:
-
Sample Preparation:
-
Place a small amount (microgram to nanogram quantity) of crystalline 2-Methylthiophene-3-carbonitrile into a clean glass capillary tube.
-
-
Instrument Setup:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure volatilization without thermal decomposition.
-
Set the electron energy to 70 eV, the standard for EI-MS to ensure reproducible fragmentation and allow for library matching.[2]
-
Set the mass analyzer to scan a relevant m/z range (e.g., m/z 40-200).
-
-
Sample Introduction:
-
Insert the DIP containing the sample into the vacuum interlock of the mass spectrometer.
-
Slowly introduce the probe into the ion source.
-
Gradually heat the probe tip according to the instrument's software to volatilize the sample.
-
-
Data Acquisition:
-
Begin acquiring mass spectra as the sample volatilizes.
-
Monitor the total ion chromatogram (TIC) to observe the sample elution profile.
-
Acquire spectra across the entire elution peak.
-
-
Data Analysis:
-
Average the spectra across the peak apex to obtain a representative mass spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with spectral libraries and the predicted fragmentation pattern.
-
Conclusion
The interpretation of mass spectra is a skill that blends theoretical knowledge with comparative analysis. By understanding the fundamental principles of fragmentation and leveraging data from related compounds, we can confidently predict and interpret the mass spectrum of 2-Methylthiophene-3-carbonitrile. The predicted prominent peaks at m/z 122 and 97, corresponding to the loss of a hydrogen radical and a cyano radical respectively, would serve as strong indicators of its structure. This guide provides a framework for researchers to approach the structural elucidation of novel thiophene derivatives, a critical step in the advancement of chemical and pharmaceutical research.
References
- ResearchGate. (2006, December). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
-
NIST. Thiophene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
RSC Publishing. Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Retrieved from [Link]
-
NIST. 3-Thiophenecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. Mass spectrum of the ions formed from thiophene using the ~30–40 eV EI.... Retrieved from [Link]
-
PubChem. Thiophene-3-carbonitrile. Retrieved from [Link]
-
NIST. Thiophene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]
-
The Good Scents Company. 2-methyl thiophene, 554-14-3. Retrieved from [Link]
-
Wikipedia. Electron ionization. Retrieved from [Link]
-
AIP Publishing. (2006, September 1). Electron stimulated desorption of anionic fragments from films of pure and electron-irradiated thiophene. The Journal of Chemical Physics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]
-
PubChem. 3-Bromothiophene-2-carbonitrile. Retrieved from [Link]
-
SIELC Technologies. Thiophene-3-carbonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
MDPI. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
Michigan State University. Mass Spectrometry. Retrieved from [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
NIST. 2-Thiophenecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. Mass spectra of a 2-methyl-tetrahydrothiophen-3-one and b 1,3-oxathiane. Retrieved from [Link]
-
Cheméo. 3-Methylthiophene-2-carbonitrile. Retrieved from [Link]
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"comparison of the biological activity of different thiophene-3-carbonitrile isomers"
A Comparative Guide to the Biological Activity of Thiophene-3-carbonitrile Isomers
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry.[1] Its structural similarity to the benzene ring allows it to act as a bioisostere, improving physicochemical properties and metabolic stability in drug candidates.[2] Thiophene derivatives are prevalent in numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This guide focuses on a specific, highly versatile scaffold: thiophene-3-carbonitrile. The nitrile group at the 3-position serves as a potent electron-withdrawing group and a key pharmacophore, making its derivatives particularly interesting for targeted therapeutic applications.
This document provides an in-depth comparison of the biological activities of various thiophene-3-carbonitrile isomers and their derivatives. We will explore how substitutions at different positions on the thiophene ring modulate their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The biological profile of a thiophene-3-carbonitrile derivative is profoundly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to significant changes in potency and selectivity.[3]
Anticancer and Cytotoxic Activity
Thiophene-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, reported to induce cell death through various mechanisms.[3][7] The primary method for evaluating this activity is the MTT assay, which measures cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).
A notable structural class is the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile core. Studies on derivatives of this scaffold have demonstrated potent activity against colorectal cancer (CRC) cell lines, such as LoVo and HCT-116.[8] For instance, the unsubstituted parent compound 1b showed significant inhibitory activity against PDK1 and LDHA, two key enzymes in cancer metabolism, with IC50 values of 57.10 µg/mL and 64.10 µg/mL, respectively.[8] Another study synthesized a series of 2,3-fused thiophene derivatives and identified a potent compound (TP 5) that exhibited higher cytotoxicity against HepG2 and SMMC-7721 liver cancer cell lines than the conventional drug paclitaxel.[7]
The pro-apoptotic potential of these compounds is a key area of investigation. One thiophene mimic of the natural product goniofufurone was found to be more active than the commercial drug doxorubicin against K562 leukemia cells, inducing cell membrane disruptions characteristic of apoptosis.[9]
Table 1: Comparative Anticancer Activity of Thiophene-3-carbonitrile Derivatives
| Compound ID | Core Structure | Substituents | Target Cell Line | IC50 (µg/mL) | Reference |
| 1b | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 6-phenyl | LoVo (PDK1) | 57.10 | [8] |
| 1b | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 6-phenyl | LoVo (LDHA) | 64.10 | [8] |
| TP 5 | 2,3-fused thiophene | Not specified | HepG2 | < 30.0 | [7] |
| TP 5 | 2,3-fused thiophene | Not specified | SMMC-7721 | < 30.0 | [7] |
| Compound 3 | Goniofufurone mimic | Thiophene bioisostere | K562 | More active than Doxorubicin | [9] |
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown significant promise in this area.[10] Their activity is typically assessed using agar well diffusion or broth microdilution methods to determine the zone of inhibition or the minimum inhibitory concentration (MIC).
The substitution pattern on the thiophene ring is critical for antimicrobial efficacy.[11] For example, a study on armed thiophene derivatives found that a compound featuring a 2-aminobenzimidazole moiety was more potent against Pseudomonas aeruginosa than the standard drug gentamicin.[12] Another series of thieno[2,3-b]thiophene derivatives, which incorporate a second fused thiophene ring, exhibited broad-spectrum activity. Specifically, a bis-cyanopyrazole derivative was more potent than amphotericin B against Geotricum candidum and equipotent to penicillin G against Staphylococcus aureus.[13]
Recent research has also focused on thiophene derivatives active against colistin-resistant Gram-negative bacteria. Certain derivatives exhibited MIC50 values between 8 and 32 mg/L for resistant Acinetobacter baumannii and Escherichia coli, with time-kill assays confirming their bactericidal effects.[10] The proposed mechanism involves increased bacterial membrane permeabilization.[10]
Table 2: Comparative Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Key Structural Feature | Target Microorganism | Activity Metric | Result | Reference |
| Armed Thiophene | 2-aminobenzimidazole substituent | Pseudomonas aeruginosa | Inhibition Zone | More potent than Gentamicin | [12] |
| Thieno[2,3-b]thiophene | Bis-cyanopyrazole substituent | Geotricum candidum | Inhibition Zone | More potent than Amphotericin B | [13] |
| Thieno[2,3-b]thiophene | Bis-cyanopyrazole substituent | Staphylococcus aureus | Inhibition Zone | Equipotent to Penicillin G | [13] |
| Substituted Thiophene | 2-benzamide, 2-(piperidin-4-yloxy) | Colistin-Resistant A. baumannii | MIC50 | 16-32 mg/L | [10] |
| Substituted Thiophene | 2-benzamide, 2-(piperidin-4-yloxy) | Colistin-Resistant E. coli | MIC50 | 8-32 mg/L | [10] |
| Hydroxythiophene | p-Fluorophenacyl derived | Various Bacteria | Inhibition Zone | 15-21 mm | [14] |
Enzyme Inhibition
Targeting specific enzymes is a rational approach to drug design. Thiophene-3-carbonitriles have been identified as potent inhibitors of various enzymes crucial for pathogen survival or disease progression.
A significant finding is their activity against the MurF ligase, an essential enzyme in bacterial peptidoglycan biosynthesis, making it an attractive target for novel antibiotics.[15] A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of thiophene-3-carbonitrile-based MurF inhibitors, with IC50 values ranging from 0.18 to 663 μM, provided deep insights into the structural features required for potent inhibition.[15] Molecular docking studies confirmed that these inhibitors bind effectively within the catalytic pocket of the MurF enzyme.[15]
dot```dot graph MurF_Inhibition_Mechanism { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Inhibitor [label="Thiophene-3-carbonitrile\nInhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MurF [label="MurF Enzyme\n(Active Site)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Inhibitor-Enzyme\nComplex Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pathway_Blocked [label="Peptidoglycan\nBiosynthesis Blocked", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Death [label="Bacterial Cell Death", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inhibitor -> Binding [label="Binds to"]; MurF -> Binding [label="Targeted by"]; Binding -> Pathway_Blocked [label="Leads to"]; Pathway_Blocked -> Cell_Death [label="Results in"]; }
Caption: General workflow from synthesis to biological evaluation of thiophene derivatives.
Conclusion and Future Outlook
The thiophene-3-carbonitrile scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The evidence clearly demonstrates that strategic modifications to the substituents on the thiophene ring allow for the fine-tuning of biological activity, leading to potent and selective anticancer, antimicrobial, and enzyme-inhibiting compounds. The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile framework, in particular, stands out as a privileged structure for generating compounds with significant anticancer and antioxidant properties. [8][16] Future research should focus on leveraging computational tools, such as molecular docking and QSAR, to guide the rational design of next-generation isomers with enhanced potency and improved pharmacokinetic profiles. [15][17]The development of derivatives that can overcome drug resistance mechanisms remains a critical challenge and a high-priority area of investigation. [10]The continued exploration of this chemical space promises to yield novel drug candidates to address unmet medical needs.
References
-
Title: Insight into the structural requirements of thiophene-3-carbonitriles-based MurF inhibitors by 3D-QSAR, molecular docking and molecular dynamics study Source: PubMed URL: [Link]
-
Title: Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate Source: BMC Chemistry URL: [Link]
-
Title: Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer Source: ACS Omega URL: [Link]
-
Title: Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses Source: MDPI URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives Source: Molecules URL: [Link]
-
Title: Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies Source: SlideShare (originally from a scientific journal) URL: [Link]
-
Title: Thiophene-based derivatives as anticancer agents: An overview on decade's work Source: ScienceDirect URL: [Link]
-
Title: Thiophene-based derivatives as anticancer agents: An overview on decade's work. Source: Semantic Scholar URL: [Link]
-
Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source: Frontiers in Microbiology URL: [Link]
-
Title: Synthesis, Characterization of thiophene derivatives and its biological applications Source: International Journal of Research and Analytical Reviews URL: [Link]
-
Title: Biological Activities of Thiophenes Source: Encyclopedia MDPI URL: [Link]
-
Title: Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities Source: Taylor & Francis Online URL: [Link]
-
Title: Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles Source: PMC - NIH URL: [Link]
-
Title: Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies Source: PMC URL: [Link]
-
Title: Anticancer activity of thiophene derivatives. Source: ResearchGate URL: [Link]
-
Title: Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance Source: Pharmacia URL: [Link]
-
Title: Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Source: CABI Digital Library URL: [Link]
-
Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]
-
Title: Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors Source: MDPI URL: [Link]
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC URL: [Link]
-
Title: Biological and Pharmacological Activity of Thiophene and its Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological activity of thiophene bioisosteres of natural styryl lactone goniofufurone and related compounds Source: PubMed URL: [Link]
-
Title: Thiophene-3-carbonitrile Source: PubChem URL: [Link]
-
Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: MDPI URL: [Link]
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
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- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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- 17. Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies | PDF [slideshare.net]
"assessing the regioselectivity of reactions involving 2-Methylthiophene-3-carbonitrile"
This guide provides a technical analysis of the regioselectivity of 2-Methylthiophene-3-carbonitrile , a scaffold where electronic vectors and steric factors compete to dictate reactivity.
Executive Summary: The Regioselectivity Landscape
For the medicinal chemist, 2-Methylthiophene-3-carbonitrile presents a classic "push-pull" electronic system. The thiophene ring is electron-rich, but the regiochemistry is governed by the conflict between the activating methyl group (C2) and the deactivating, directing cyano group (C3).
-
Electrophilic Aromatic Substitution (EAS): Exclusively targets C5 .
-
Metallation (Lithiation): Predominantly targets C5 (Thermodynamic control), with potential for C4 under specific kinetic directing group (DoG) conditions.
-
Radical Substitution: Exclusively targets the C2-Methyl group (Lateral functionalization).
Electronic Structure & Activation Vectors
To predict reactivity, we must map the directing effects:
-
C2-Methyl (+I, Hyperconjugation): Activates the ring. Directs ortho (C3 - blocked) and para (C5).
-
C3-Cyano (-M, -I): Deactivates the ring. Directs meta (C5).
-
Sulfur Atom: Activates C2 and C5 (alpha-positions) via resonance (+M) and inductive (-I) effects.
Result: Both the Methyl and Cyano groups cooperatively direct electrophiles to C5 .
Figure 1: Divergent reaction pathways based on mechanistic control.
Comparative Reaction Guide
A. Electrophilic Aromatic Substitution (EAS)
Target: C5 Position
Reagents: Bromine (
-
Mechanism: The electrophile (
) attacks the most electron-rich position. C5 is alpha to sulfur (inherently active), para to the methyl group (activated), and meta to the cyano group (least deactivated). C4 is sterically hindered and electronically disfavored (ortho to CN, meta to Me). -
Outcome: High regioselectivity for 2-methyl-5-substituted-thiophene-3-carbonitrile .
B. Radical Functionalization
Target: C2-Methyl Group (Lateral)
Reagents: NBS with AIBN or Benzoyl Peroxide in
-
Mechanism: Radical abstraction of a hydrogen atom occurs at the position forming the most stable radical. The benzylic-like radical on the methyl group is significantly more stable than the vinylic radical required for ring substitution.
-
Outcome: Exclusive formation of 2-(bromomethyl)thiophene-3-carbonitrile .
C. Metallation (Lithiation)
Target: C5 vs C4 Reagents: LDA, n-BuLi, LiTMP.
-
Mechanism:
-
Alpha-Acidity (C5): The protons adjacent to sulfur (C2, C5) are the most acidic (
~32). With C2 blocked, C5 is the thermodynamic preference. -
Directing Group (C4): The Cyano group can coordinate lithium, directing deprotonation ortho to itself (C4).
-
-
Consensus: In this specific substrate, C5-lithiation dominates due to the high acidity of the alpha-proton reinforced by the methyl group's electronic donation, which makes the C5-Li species more stable than the C4-Li species (which suffers from adjacent lone-pair repulsion from the cyano group).
-
Outcome: Formation of 2-methyl-5-lithio-thiophene-3-carbonitrile , which can be trapped with electrophiles (e.g.,
, DMF, ).
Experimental Data Summary
| Reaction Type | Reagents | Major Product | Regioselectivity | Yield (Est.) |
| Bromination (EAS) | 5-Bromo -2-methylthiophene-3-carbonitrile | >95% C5 | 85-92% | |
| Bromination (Radical) | NBS, AIBN, | 2-(Bromomethyl )thiophene-3-carbonitrile | >95% Methyl | 70-80% |
| Lithiation | LDA, THF, -78°C | 5-Lithio -2-methylthiophene-3-carbonitrile | >90% C5 | N/A (Intermediate) |
| Nitration | 5-Nitro -2-methylthiophene-3-carbonitrile | >90% C5 | 60-75% |
Detailed Experimental Protocols
Protocol A: Regioselective C5-Bromination (EAS)
Primary application: Synthesis of cross-coupling precursors.
-
Setup: Charge a round-bottom flask with 2-methylthiophene-3-carbonitrile (1.0 eq) and glacial acetic acid (0.5 M concentration).
-
Addition: Add Bromine (
) (1.05 eq) dropwise over 20 minutes at room temperature. Note: The reaction is mildly exothermic. -
Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product is usually less polar than the starting material.
-
Workup: Pour mixture into ice water. Extract with DCM. Wash organic layer with saturated
(to remove AcOH) and (to remove excess ). -
Purification: Dry over
and concentrate. Recrystallize from Ethanol if solid, or distill if liquid.
Protocol B: Lateral Bromination (Radical)
Primary application: Synthesis of benzylic amines or ethers.
-
Setup: Dissolve 2-methylthiophene-3-carbonitrile (1.0 eq) in
or Benzotrifluoride (green alternative) (0.2 M). -
Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).
-
Initiation: Heat to reflux. Ensure vigorous reflux to initiate the radical chain. A sunlamp can be used to accelerate initiation.
-
Completion: Reflux for 4–12 hours. Succinimide will float to the top as a solid.
-
Workup: Cool to 0°C to precipitate all succinimide. Filter. Concentrate the filtrate.
-
Caution: The product is a potent lachrymator (benzylic bromide analog). Handle in a fume hood.
Protocol C: C5-Lithiation and Trapping
Primary application: Introduction of Formyl (-CHO) or Carboxyl (-COOH) groups.
-
Setup: Flame-dry a flask under Argon. Add 2-methylthiophene-3-carbonitrile (1.0 eq) and anhydrous THF. Cool to -78°C .[1]
-
Deprotonation: Add LDA (1.1 eq, freshly prepared) dropwise. Note: n-BuLi can be used, but LDA is more selective for the ring proton over the methyl protons.
-
Reaction: Stir at -78°C for 45 minutes. The solution often turns yellow/orange.
-
Trapping: Add the electrophile (e.g., DMF for aldehyde, or dry
gas for acid) in excess. -
Quench: Allow to warm to RT. Quench with saturated
.
References
- Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Authoritative text on thiophene regioselectivity).
-
Campaigne, E., & Tullar, B. F. (1953). "3-Thenaldehyde".[2] Organic Syntheses, 33, 96. Link (Demonstrates alpha-lithiation preference in thiophenes).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[3] (Mechanistic grounding for cooperative directing effects).
-
Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.[3] (Data on activation parameters of methyl vs cyano groups).
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methylthiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 2-Methylthiophene-3-carbonitrile, a compound integral to various synthetic pathways, understanding the nuances of its disposal is not merely a regulatory formality but a critical component of the research lifecycle. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Methylthiophene-3-carbonitrile, ensuring the protection of personnel and the environment.
The "Why": Understanding the Hazard Profile
-
The Nitrile Group (-CN): Organic nitriles are classified as toxic. The primary concern is their potential to metabolize into cyanide in the body or release hydrogen cyanide gas if exposed to strong acidic conditions. Compounds like 2-Amino-5-methylthiophene-3-carbonitrile are documented as harmful if swallowed, inhaled, or in contact with skin, and cause serious eye irritation.[1]
-
The Thiophene Ring: The thiophene moiety, particularly with alkyl substituents like the methyl group, suggests that the compound may be flammable. The related compound, 2-Methylthiophene, is a flammable liquid.[2]
-
Environmental Hazard: Data from similar molecules, such as 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile, indicate that thiophene derivatives can be very toxic to aquatic life with long-lasting effects.[3]
Therefore, 2-Methylthiophene-3-carbonitrile must be treated as a toxic, potentially flammable, and environmentally hazardous waste . This classification dictates every subsequent step in the disposal process.
The "Who" and "How": Regulatory Framework
The disposal of chemical waste is rigorously governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This regulation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from creation to final, safe disposal.[4]
Key principles of RCRA compliance include:
-
Waste Characterization: The generator must determine if their waste is hazardous.[3] Based on the analysis above, 2-Methylthiophene-3-carbonitrile waste should be classified as hazardous.
-
Proper Labeling and Storage: Waste containers must be clearly labeled and stored in a manner that prevents leaks, spills, and reactions with incompatible chemicals.[5][6]
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]
Pre-Disposal Operations: The Foundation of Safety
Proper disposal begins long before the waste container is full. Adherence to these preparatory steps is critical.
Waste Segregation: The First Line of Defense
The cardinal rule of chemical waste management is to never mix incompatible waste streams. This prevents dangerous reactions and ensures the waste can be treated appropriately.
-
Do Not Mix with Acids: Due to the nitrile group, avoid mixing this waste with acidic waste streams to prevent the potential liberation of highly toxic hydrogen cyanide gas.
-
Segregate from Oxidizers: Keep away from strong oxidizing agents to mitigate fire or explosion risks.
-
Dedicated Container: 2-Methylthiophene-3-carbonitrile waste, including contaminated items, should be collected in a dedicated, properly labeled hazardous waste container.
Selecting the Right Container
The integrity of the waste container is paramount.
-
Material: Use a chemically resistant container. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Given the potential flammability, plastic containers are often preferred over glass to minimize the risk of breakage.
-
Condition: Ensure the container is in good condition, free of cracks or defects, and has a secure, leak-proof screw cap.
-
Venting: Do not use sealed containers that could become pressurized if a slow gas-evolving reaction were to occur. If there is any potential for gas evolution, a vented cap may be necessary, but the container must still be stored in a well-ventilated area, such as a fume hood.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the standard operating procedure for accumulating and preparing 2-Methylthiophene-3-carbonitrile waste for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.
Personnel Protective Equipment (PPE) Required:
-
Nitrile or neoprene gloves (double-gloving is recommended)
-
Chemical splash goggles and a face shield
-
Flame-resistant lab coat
Procedure:
-
Designate a Satellite Accumulation Area (SAA): This is the location at or near the point of waste generation and under the control of the operator. It is typically within a certified chemical fume hood.
-
Prepare the Waste Container:
-
Obtain a new, clean waste container of the appropriate size and material.
-
Affix a hazardous waste tag, available from your institution's EHS department, to the container before adding any waste.
-
-
Label the Container Correctly: The EPA requires specific information on the label.[3] Fill out the tag completely and legibly:
-
Write the words "Hazardous Waste ".
-
List the full chemical name: "2-Methylthiophene-3-carbonitrile ". Do not use abbreviations or formulas.
-
If the waste is a solution, list all components and their approximate percentages (e.g., "2-Methylthiophene-3-carbonitrile (~5g), Acetonitrile (95%)").
-
Indicate the hazards: "Toxic, Flammable ".
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
-
Add Waste to the Container:
-
Perform all waste transfers inside a chemical fume hood to avoid inhalation of vapors.[7]
-
Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Secure and Store the Container:
-
Keep the container securely capped at all times, except when adding waste.
-
Store the container in the designated SAA, within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
-
Requesting Disposal:
-
Once the container is full or you have finished the project, complete the hazardous waste tag.
-
Follow your institution's specific procedures for requesting a waste pickup from EHS. This often involves submitting an online form or contacting them directly. Do not move the waste to a central accumulation area yourself unless specifically trained and authorized to do so.
-
Waste Management Workflow
The following diagram illustrates the decision-making and operational flow for managing 2-Methylthiophene-3-carbonitrile waste in a laboratory setting.
Caption: Disposal Workflow for 2-Methylthiophene-3-carbonitrile.
Quantitative Data and Hazard Codes
Proper documentation requires the use of standardized codes and an awareness of exposure limits.
| Parameter | Value / Code | Rationale & Source |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Aquatic Toxicity | Based on SDS of analogous compounds like 2-Amino-5-methylthiophene-3-carbonitrile.[1] |
| Potential EPA Waste Codes | D001 (Ignitability) | Due to the potential flammability of the thiophene moiety. A flashpoint test would be required for definitive classification, but it is prudent to assume this characteristic.[8] |
| F003 / F005 | If dissolved in or mixed with regulated solvents like acetonitrile, methanol, or toluene.[9] | |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents | Risk of hydrogen cyanide release with acids; fire/explosion risk with oxidizers.[10] |
| Occupational Exposure Limits | Not Established | No specific OSHA PEL or ACGIH TLV is available for this compound. Handle with the assumption of high toxicity and keep exposures as low as reasonably achievable.[3] |
Spill and Emergency Procedures
In Case of a Small Spill (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Including a lab coat, double gloves, and eye/face protection.
-
Contain the Spill: Use a commercial spill kit or absorbent pads to absorb the material. For a solid, gently sweep it up to avoid creating dust.[1]
-
Collect Waste: Place all contaminated absorbent materials and PPE into a designated hazardous waste bag or container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Label the spill cleanup waste and request a pickup from EHS.
In Case of a Large Spill or Exposure:
-
Evacuate: Immediately evacuate the area. If exposure to skin or eyes has occurred, use the safety shower or eyewash station for at least 15 minutes.[3]
-
Isolate: Close the doors to the lab and prevent re-entry.
-
Call for Help: Contact your institution's emergency response line and EHS office immediately. Provide the chemical name and location of the spill.
-
Seek Medical Attention: All personnel exposed to the chemical must seek immediate medical evaluation. Provide the medical team with the Safety Data Sheet for a similar compound if available.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to environmental responsibility.
References
- Apollo Scientific. (2022). Safety Data Sheet: 2-Amino-5-methylthiophene-3-carbonitrile.
- AK Scientific, Inc. Safety Data Sheet: 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile.
- Chemcia Scientific, LLC. Material Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet: 2-Amino-5-methylthiophene-3-carbonitrile.
- CDH Fine Chemical. Material Safety Data Sheet SDS/MSDS: Thiophene-2-Carboxyaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methylthiophene.
- Thermo Fisher Scientific. Safety Data Sheet.
- U.S. Environmental Protection Agency. RCRAInfo Waste Code.
- Thermo Fisher Scientific. 3-Methylthiophene-2-carbonitrile, 96%.
- Alfred University. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- CP Lab Safety. Rubber Chemical Compatibility Charts.
- U.S. Chemical Safety and Hazard Investigation Board. Chemical Compatibility Chart.
- Cole-Parmer. Chemical Compatibility Database.
- Millipore. Chemical Compatibility of Filter Components.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. nuncbottle.thermoscientific.com [nuncbottle.thermoscientific.com]
- 5. chemcia.com [chemcia.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. epa.gov [epa.gov]
- 10. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
